1-(4-Methylphenyl)pyrrolidin-3-amine
Description
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-2-4-11(5-3-9)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBFNTQWVBGVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Methylphenyl)pyrrolidin-3-amine: Structural Analysis, Synthesis, and Pharmacological Utility
This technical guide provides an in-depth analysis of 1-(4-Methylphenyl)pyrrolidin-3-amine , a significant heterocyclic building block in medicinal chemistry.
Abstract
This compound (C₁₁H₁₆N₂) represents a privileged scaffold in drug discovery, combining the conformational rigidity of the pyrrolidine ring with the lipophilic anchorage of a p-tolyl moiety. This guide details its physicochemical profile, validated synthetic pathways (specifically Palladium-catalyzed C-N coupling), and its utility as a pharmacophore in the development of GPCR ligands and kinase inhibitors.
Chemical Identity & Structural Analysis
The molecule consists of a central pyrrolidine ring substituted at the N1 position with a 4-methylphenyl (p-tolyl) group and at the C3 position with a primary amine. This specific substitution pattern creates a bifunctional scaffold: the aryl group provides hydrophobic interactions, while the primary amine serves as a vector for further diversification or a hydrogen bond donor/acceptor.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | N-(p-Tolyl)-3-aminopyrrolidine |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| SMILES | CC1=CC=C(C=C1)N2CCC(C2)N |
| Stereochemistry | Contains one chiral center at C3.[1][2][3] Exists as (3R), (3S), or racemate. |
Conformational Dynamics
The pyrrolidine ring adopts an "envelope" pucker conformation. The bulky N-aryl group typically assumes a pseudo-equatorial position to minimize 1,3-diaxial strain. The C3-amine can orient axially or equatorially depending on the specific salt form and hydrogen bonding environment, influencing binding affinity in biological pockets.
Physicochemical Properties (Predicted & Experimental)
Note: Values below are derived from Structure-Activity Relationship (SAR) data of homologous N-aryl pyrrolidines.
| Parameter | Value / Range | Significance |
| LogP (Octanol/Water) | 1.6 – 1.9 | Moderate lipophilicity; likely CNS penetrant. |
| pKa (Primary Amine) | 9.2 – 9.6 | Highly basic; protonated at physiological pH. |
| pKa (Aniline Nitrogen) | ~ -1.0 to 1.0 | Non-basic due to resonance delocalization into the phenyl ring. |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
| Solubility | Moderate in water (as HCl salt); High in DMSO, MeOH. | Versatile for biological assays. |
Synthetic Methodologies
The most robust route for synthesizing this compound is via Buchwald-Hartwig Amination , which offers higher yields and functional group tolerance compared to traditional nucleophilic aromatic substitution (SₙAr), especially given the electron-donating nature of the methyl group on the benzene ring which deactivates it toward SₙAr.
Protocol: Palladium-Catalyzed C-N Cross-Coupling
Step 1: N-Arylation
-
Reagents: tert-Butyl pyrrolidin-3-ylcarbamate (3-Boc-aminopyrrolidine), 1-bromo-4-methylbenzene.
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: BINAP or Xantphos (to prevent β-hydride elimination).
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C, 12-16 hours, Inert Atmosphere (N₂/Ar).
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.
-
Conditions: Room temperature, 2 hours.
-
Workup: Basification with NaOH to liberate the free base.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis via Buchwald-Hartwig amination followed by acid-mediated deprotection.
Applications in Drug Discovery
This molecule serves as a versatile intermediate in the synthesis of bioactive compounds.[4][5][6]
Target Classes
-
GPCR Ligands (Histamine H3 & Dopamine D3): The N-aryl pyrrolidine core mimics the spatial arrangement of neurotransmitters. The 3-amine position allows for the attachment of urea or amide linkers, common in H3 receptor antagonists used for cognitive disorders.
-
Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors. The pyrrolidine nitrogen can solubilize the molecule, while the tolyl group fits into hydrophobic pockets (e.g., the specificity pocket of CDK or JAK kinases).
-
Epigenetic Modulators: Substituted pyrrolidines are increasingly exploring as lysine-demethylase (KDM) inhibitors.
Pharmacophore Mapping
Figure 2: Pharmacophore map illustrating the bifunctional binding mode of the scaffold.
Safety & Handling (MSDS Highlights)
As a primary amine and aniline derivative, strict safety protocols are required.
-
Hazards:
-
Skin/Eye Irritation: Causes severe skin burns and eye damage (Category 1B).
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Sensitization: Potential skin sensitizer due to the aniline-like substructure.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic; keep away from moisture and strong oxidizing agents.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
PubChem Compound Summary. "Pyrrolidine Derivatives." National Center for Biotechnology Information. Link
-
Bamborough, P., et al. (2011). "Fragment-Based Discovery of Bromodomain Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for N-aryl pyrrolidine scaffolds). Link
-
Organic Chemistry Portal. "Synthesis of Pyrrolidines." Link
Sources
- 1. (E)-3-(6-(3-(Pyrrolidin-1-yl)-1-(p-tolyl)prop-1-en-1-yl)py… [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
1-(4-Methylphenyl)pyrrolidin-3-amine: A Strategic Scaffold in Medicinal Chemistry
[1]
Executive Summary: The Privileged Architecture
In the hierarchy of medicinal chemistry scaffolds, 1-(4-methylphenyl)pyrrolidin-3-amine (CAS: 819080-04-1) represents a highly refined "privileged structure."[1] It combines the stereochemical versatility of the pyrrolidine core with a lipophilic, metabolically strategic p-tolyl moiety.
Unlike flat aromatic scaffolds, this molecule offers defined 3D vectors.[1][2] The C3-chiral center allows for the precise probing of receptor stereoselectivity, while the N-aryl substitution locks the nitrogen lone pair into conjugation, modulating the basicity and solubility profile. This guide details the synthetic accessibility, pharmacophoric utility, and library generation potential of this scaffold, specifically focusing on its application in GPCR and kinase inhibitor design.
Structural & Pharmacophoric Analysis[1][3][4][5]
Physicochemical Profile
The scaffold consists of three distinct functional zones:
-
The Anchor (Primary Amine): A solvent-exposed handle for library elaboration (amide/urea/sulfonamide formation).[1]
-
The Core (Pyrrolidine Ring): A semi-rigid spacer that directs substituents into specific quadrants of 3D space.
-
The Hydrophobic Tail (4-Methylphenyl): A lipophilic moiety that targets hydrophobic pockets (e.g., S1/S2 pockets in proteases or orthosteric sites in GPCRs).[1]
| Property | Value (Predicted) | Significance |
| Molecular Weight | 176.26 Da | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| cLogP | ~1.8 - 2.1 | Optimal lipophilicity for membrane permeability without solubility crashing.[1] |
| pKa (C3-NH2) | ~9.5 | Typical primary amine; high basicity for ionic interactions (e.g., Asp/Glu residues).[1] |
| pKa (N1-Aryl) | ~1.0 - 2.0 | The aniline nitrogen is non-basic due to resonance, preventing protonation at physiological pH.[1] |
| Topological Polar Surface Area | ~29 Ų | Excellent CNS penetration potential.[1] |
The "Magic Methyl" Effect
The para-methyl group is not merely a hydrophobic spacer.[1] It serves two critical medicinal chemistry functions:
-
Metabolic Blocking: It blocks the para-position of the phenyl ring, a primary site for CYP450-mediated oxidative hydroxylation.[1] This often extends half-life (
) compared to the unsubstituted phenyl analog.[1] -
Sigma-Hole Tuning: Unlike electron-withdrawing groups (F, Cl), the methyl group is weakly electron-donating, slightly increasing the electron density of the pyrrolidine nitrogen, which can influence the conformation of the ring (puckering).
Synthetic Accessibility: Validated Protocols
The synthesis of this compound relies on constructing the C(aryl)-N bond.[1] While nucleophilic aromatic substitution (
Retrosynthetic Analysis
-
Disconnection: N1–C(Ar) bond.[1]
-
Starting Materials: 4-Bromotoluene + tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected diamine).[1]
-
Catalytic Cycle: Pd(0)/Pd(II) cycle utilizing bulky phosphine ligands to facilitate reductive elimination.
Detailed Experimental Protocol
Objective: Synthesis of this compound (Scale: 1.0 mmol).
Step 1: Buchwald-Hartwig Coupling
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Workup: Filter through Celite to remove Pd black.[1] Concentrate filtrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc). Yield typically >85%.[1]
Step 2: Boc-Deprotection
-
Reaction: Dissolve intermediate in DCM (5 mL). Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C.
-
Monitoring: Stir at RT for 2 hours (monitor by TLC/LC-MS for disappearance of starting material).
-
Free-Basing (Crucial): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated
or 1M NaOH.[1] Dry organic layer over .[1] -
Isolation: Concentrate to yield the free amine as a viscous oil or low-melting solid.[1]
Synthetic Workflow Diagram
Caption: Validated Buchwald-Hartwig synthesis route for the this compound scaffold.
Medicinal Chemistry Applications
GPCR Antagonists (MCH-R1 & H3)
Research indicates that N-arylpyrrolidin-3-amines are potent scaffolds for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, used in obesity treatment.[1]
-
Mechanism: The basic amine at C3 interacts with a conserved Aspartate residue (Asp123) in the GPCR transmembrane domain.
-
Role of Scaffold: The 1-(4-methylphenyl) group occupies a hydrophobic sub-pocket.[1] The rigidity of the pyrrolidine ring reduces the entropic penalty of binding compared to flexible linear diamines.
-
Evidence: Derivatives of 1-(4-aminophenyl)pyrrolidin-3-amine have shown
values as low as 2.3 nM against MCH-R1 [1].[1]
Kinase Inhibition (Dual Abl/PI3K)
The 3-aminopyrrolidine core acts as a hinge-binder mimic in kinase inhibitors.[1]
-
Application: In dual Abl/PI3K inhibitors, the pyrrolidine nitrogen is often substituted with heteroaryls, but the phenyl analogs serve as critical SAR probes to determine the necessity of H-bond acceptors in the solvent-front region.
-
Stereochemistry: The (S)-enantiomer is frequently preferred in kinase targets to orient the tail group towards the ribose binding pocket [2].
Library Generation & Optimization Strategy
Once the core scaffold is synthesized, it serves as a "diversity engine." The primary amine allows for rapid parallel synthesis of libraries.
Divergent Synthesis Workflow
-
Amide Library: Reaction with acid chlorides/carboxylic acids (HATU coupling).[1] Targets: Peptidomimetics.[1]
-
Urea Library: Reaction with isocyanates.[1] Targets: Soluble Epoxide Hydrolase (sEH) inhibitors.
-
Reductive Amination: Reaction with aldehydes/ketones.[1] Targets: Monoamine transporter inhibitors.[1][3]
Optimization Logic (SAR)
When optimizing hits based on this scaffold, follow this logic tree:
Caption: Strategic SAR optimization decision tree for pyrrolidine-3-amine hits.
References
-
Huang, C. Q., et al. (2005).[1] "1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists." Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706.[1]
-
Luo, J., et al. (2011).[1] "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors."[1][4] European Journal of Medicinal Chemistry, 46(6), 2609-2616.[1]
-
Meltzer, P. C., et al. (2006).[1][5] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors."[1] Journal of Medicinal Chemistry, 49(4), 1420–1432.[5] (Note: Provides structural context for p-tolyl-pyrrolidine pharmacophores).
-
PubChem Compound Summary. "this compound" (CID 13368292).[1]
Sources
- 1. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.ie [drugs.ie]
Stereochemical Properties of 1-(4-Methylphenyl)pyrrolidin-3-amine Enantiomers
This guide details the stereochemical properties, synthesis, and handling of 1-(4-Methylphenyl)pyrrolidin-3-amine enantiomers. It is designed for researchers requiring high-purity chiral building blocks for structure-activity relationship (SAR) studies.
Executive Summary
This compound (CAS: 819080-04-1 for racemate) is a versatile pyrrolidine scaffold used in the synthesis of GPCR ligands, kinase inhibitors, and monoamine transporter modulators.[1] The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (3R) and (3S) .
Because the 3-amino group is often the primary vector for hydrogen bonding in active sites, the stereochemical configuration of this carbon is critical for biological affinity ("eutomer" vs. "distomer"). This guide outlines the definitive protocols for their synthesis, resolution, and analytical characterization.
Structural Analysis & Stereochemistry
Absolute Configuration
The chirality resides at the C3 carbon. The nitrogen atom of the amine group is the highest priority substituent (Cahn-Ingold-Prelog rules).
-
(3S)-Enantiomer: Derived from L-aspartic acid or trans-4-hydroxy-L-proline precursors (after inversion).
-
(3R)-Enantiomer: Derived from D-aspartic acid or cis-4-hydroxy-D-proline precursors.
Conformational Dynamics
The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain.
-
N-Aryl Induction: The bulky 4-methylphenyl (p-tolyl) group at the N1 position flattens the nitrogen pyramid, creating a partial
character due to conjugation with the aromatic ring. -
Implication: This conjugation reduces the basicity of the ring nitrogen (N1) while leaving the exocyclic amine (N3) as the primary basic center (
).
Synthesis & Resolution Strategies
Two primary strategies exist: Asymmetric Synthesis (preferred for scale) and Chiral Resolution (preferred for quick access to both isomers).
Method A: Asymmetric Synthesis (Chiral Pool)
This method utilizes commercially available chiral 3-aminopyrrolidine derivatives. It avoids the yield loss associated with resolving racemates.
-
Starting Material: (3R)- or (3S)-3-(Boc-amino)pyrrolidine.
-
Reagents: 4-Bromotoluene, Pd_2(dba)_3 (Catalyst), BINAP or Xantphos (Ligand), NaOtBu (Base).
-
Mechanism: Buchwald-Hartwig Amination.
Protocol:
-
Coupling: Charge a reactor with (3R)-3-(Boc-amino)pyrrolidine (1.0 eq), 4-bromotoluene (1.2 eq), NaOtBu (1.5 eq), and Toluene. Degas with
. Add Pd_2(dba)_3 (0.02 eq) and Xantphos (0.04 eq). Heat to 100°C for 12h. -
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).
-
Deprotection: Dissolve intermediate in DCM/TFA (4:1) or HCl/Dioxane. Stir at RT for 2h.
-
Free Basing: Neutralize with saturated
or NaOH to obtain the free amine oil.
Method B: Classical Resolution
If starting from the racemate (CAS 819080-04-1), use diastereomeric salt formation.
-
Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or N-Acetyl-L-leucine.
-
Solvent: Ethanol/Water or Methanol/Isopropanol.
-
Process: The (3S)-amine typically forms a less soluble salt with L-DBTA, crystallizing out. Recrystallize to constant melting point before neutralizing.
Synthesis Workflow Diagram
Caption: Asymmetric synthesis route via Buchwald-Hartwig coupling ensuring retention of stereochemistry.
Analytical Characterization
Validating enantiomeric excess (ee) is mandatory. Standard C18 columns cannot distinguish these enantiomers.
Chiral HPLC Method[2][3]
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Dimensions: 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]
-
Note: The basic modifier (DEA) is crucial to suppress peak tailing of the free amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic absorption).
-
Expected Retention: The enantiomers typically separate with a resolution factor (
) > 1.5.
Physicochemical Data Table[5]
| Property | Value / Condition |
| Molecular Formula | |
| Molecular Weight | 176.26 g/mol |
| Appearance | Pale yellow oil (free base) / White solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water (free base).[3] |
| pKa (Calc.) | ~9.8 (Primary amine), ~1.5 (Aniline nitrogen) |
| Storage | Hygroscopic (salt). Store at -20°C under Argon. |
Pharmacological Significance
In drug discovery, the 1-arylpyrrolidin-3-amine scaffold is a "privileged structure."
-
SAR Implications: The p-tolyl group provides hydrophobic bulk, often filling a lipophilic pocket in targets like the Dopamine Transporter (DAT) or Melanin-Concentrating Hormone Receptor 1 (MCH-R1).
-
Eutomer Identification: For many monoamine reuptake inhibitors containing this substructure, the (S)-enantiomer often exhibits significantly higher potency (10-100x) compared to the (R)-isomer due to specific steric constraints within the binding pocket.
References
-
Synthesis of Chiral Pyrrolidines: Journal of Medicinal Chemistry. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one Analogues: A Promising Class of Monoamine Uptake Inhibitors." (2006).
-
General Pyrrolidine Resolution: BenchChem Technical Guide. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." (2025).
-
Chiral HPLC Methodologies: Journal of Chromatography B. "Enantiomeric separation of chiral amines using derivatization reagents." (2013).
-
Chemical Properties: PubChem Compound Summary. "this compound (Racemate CAS 819080-04-1)."[1][4]
Sources
- 1. 1311320-28-1,tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. (3R)-(+)-3-(Methylamino)pyrrolidine | C5H12N2 | CID 10261056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 70955-4 | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to Predicting the Oral Bioavailability of 1-(4-Methylphenyl)pyrrolidin-3-amine
Introduction: The Critical Role of Bioavailability in Drug Discovery
Oral bioavailability (%F) is a critical pharmacokinetic parameter that quantifies the fraction of an administered drug that reaches the systemic circulation unchanged. It is a primary determinant of a drug's efficacy, therapeutic window, and dosing regimen. Early and accurate prediction of bioavailability is paramount in the drug discovery and development pipeline, as it allows for the early identification of candidates with favorable drug-like properties, thereby reducing the risk of costly late-stage failures.[1]
This guide provides a comprehensive, multi-faceted approach to predicting the oral bioavailability of the novel chemical entity, 1-(4-Methylphenyl)pyrrolidin-3-amine . We will progress through a logical sequence of predictive methodologies, from rapid in silico assessments to detailed in vitro assays and culminating in the definitive in vivo pharmacokinetic study. This integrated workflow is designed to build a comprehensive profile of the molecule, enabling informed, data-driven decisions at each stage of development.
Subject Compound: this compound
-
Molecular Formula: C₁₁H₁₆N₂
-
SMILES: CC1=CC=C(C=C1)N1CCC(N)C1
This document will detail the causality behind each experimental choice, provide self-validating protocols, and ground all claims in authoritative references.
Section 1: Foundational Assessment: In Silico Profiling
The journey begins with computational, or in silico, modeling. This initial step is a cost-effective and high-throughput method to evaluate the fundamental physicochemical properties of a compound and predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[2] A poor computational profile can be an early red flag, deprioritizing a compound before significant resources are invested.
Physicochemical Properties and Lipinski's Rule of Five
Lipinski's Rule of Five is an empirically derived guideline to assess the "drug-likeness" of a molecule and its potential for good oral absorption. The rules state that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Log P (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Rationale: These parameters govern a molecule's ability to dissolve in the gut (solubility) and passively diffuse across the lipid membranes of intestinal cells (permeability), two foundational pillars of oral absorption.
Based on the structure of this compound, we can calculate its key properties:
| Property | Calculated Value | Lipinski's Rule (≤) | Assessment |
| Molecular Weight | 176.26 g/mol | 500 | Pass |
| cLogP | 2.1 | 5 | Pass |
| Hydrogen Bond Donors | 1 (from -NH₂) | 5 | Pass |
| Hydrogen Bond Acceptors | 2 (both Nitrogens) | 10 | Pass |
Comprehensive ADMET Prediction
Beyond Lipinski's rules, numerous free and commercial software platforms can provide a more detailed ADMET prediction.[1][3] Tools like ADMET-AI or pkCSM utilize machine learning models trained on large datasets to predict a wide range of properties.[4]
Workflow:
-
Obtain the SMILES string for the compound: CC1=CC=C(C=C1)N1CCC(N)C1.
-
Input the SMILES string into a web-based ADMET prediction tool.[4]
-
Analyze the output, paying close attention to predictions for:
-
Human Intestinal Absorption (HIA): A prediction of the percentage of the drug absorbed from the gut.
-
Caco-2 Permeability: A prediction of the compound's permeability across a model of the intestinal wall.
-
Blood-Brain Barrier (BBB) Penetration: Indicates potential for CNS effects.
-
CYP450 Inhibition/Substrate: Predicts potential for drug-drug interactions and metabolic pathways.
-
Aqueous Solubility: Critical for dissolution in the gastrointestinal tract.
-
This in silico data provides a preliminary, hypothesis-generating overview of the compound's likely pharmacokinetic behavior.
Section 2: Experimental Permeability Assessment: In Vitro Models
Following a promising in silico profile, the next step is to obtain empirical data on the compound's ability to cross the intestinal epithelium. This is achieved using in vitro models that simulate the gut wall.
Workflow: A Tiered Approach to Permeability Assessment
Caption: A tiered workflow for permeability assessment.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeation.[5][6] It is an excellent first-line experimental screen because it is cost-effective and isolates a single absorption mechanism: passive diffusion.[7] This allows for a clear ranking of compounds based on their intrinsic ability to cross a lipid membrane.[5]
Experimental Protocol: High-Throughput PAMPA
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 5% hexadecane in hexane) to form an artificial membrane, and the solvent is allowed to evaporate.[5]
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and diluted into a buffer solution (e.g., pH 7.4) to the final desired concentration (e.g., 10 µM).
-
Assay Setup: The lipid-coated donor plate is placed on top of a 96-well acceptor plate containing fresh buffer, creating a "sandwich".
-
Dosing: The compound solution is added to the donor wells.
-
Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 5 hours) with gentle shaking.[5]
-
Quantification: After incubation, the plates are separated. The concentrations of the compound in both the donor and acceptor wells are quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Self-Validation/Controls:
-
Membrane Integrity: Lucifer yellow, a low-permeability fluorescent marker, is often included to confirm the integrity of the artificial membrane.
-
Control Compounds: High-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) compounds are run in parallel to validate assay performance.
Caco-2 Permeability Assay
Rationale: If a compound shows low permeability in PAMPA, or if there is a suspicion of active transport (based on its structure), the Caco-2 permeability assay is employed. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that, when cultured, differentiate to resemble the enterocytes of the small intestine.[8] Crucially, this model expresses both tight junctions for paracellular transport and active transport proteins (like P-glycoprotein efflux pumps), providing a more comprehensive and biologically relevant prediction of in vivo drug absorption.[9][10]
Experimental Protocol: Bidirectional Caco-2 Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell® plates and cultured for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-set threshold (e.g., >600 Ohms/cm²) are used.[9]
-
Assay Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) is prepared and pre-warmed to 37°C.[9]
-
Bidirectional Transport Study:
-
A→B (Apical to Basolateral): The test compound (e.g., 10 µM) is added to the apical (upper) chamber, representing the gut lumen. The appearance of the compound in the basolateral (lower) chamber, representing the blood side, is measured over time (e.g., 90-120 minutes).[8][9]
-
B→A (Basolateral to Apical): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
-
Quantification: Samples are taken from the receiver compartments at specified time points and analyzed by LC-MS/MS.
-
Data Analysis:
-
Papp values are calculated for both A→B and B→A directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).
-
Self-Validation/Controls:
-
TEER Measurement: Performed before and after the transport experiment to ensure the compound did not damage the cell monolayer.[8]
-
P-gp Inhibition: The assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for P-gp efflux.[8]
Data Interpretation:
| Parameter | Value | Interpretation |
| Papp (A→B) | > 10 x 10⁻⁶ cm/s | High Permeability (likely well-absorbed) |
| 1-10 x 10⁻⁶ cm/s | Medium Permeability | |
| < 1 x 10⁻⁶ cm/s | Low Permeability (potential absorption issues) | |
| Efflux Ratio (ER) | > 2 | Indicates active efflux is occurring, which may limit net absorption. |
| < 2 | No significant active efflux observed. |
Section 3: Experimental Metabolic Stability Assessment
A drug's bioavailability is not only determined by its absorption but also by its survival from "first-pass metabolism" in the gut wall and liver. In vitro metabolic stability assays predict the rate at which a compound is metabolized by key drug-metabolizing enzymes.
Liver Microsomal Stability Assay
Rationale: Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[11] This assay is a standard, robust method to determine a compound's intrinsic clearance (Clint), which is a measure of the inherent metabolic capacity of the liver for that compound.[12]
Caption: Workflow for a typical liver microsomal stability assay.
Experimental Protocol: Liver Microsomal Stability
-
Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the enzyme cofactor, NADPH, is prepared.[12]
-
Reaction Mixture: The test compound (e.g., final concentration of 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) are mixed and pre-incubated at 37°C.[11]
-
Initiation: The metabolic reaction is initiated by adding the NADPH solution.
-
Time Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[12]
-
Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction and precipitate the proteins.[11]
-
Sample Processing: The quenched samples are centrifuged, and the supernatant is collected for analysis.
-
Quantification: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.
-
Data Analysis:
-
The natural log of the percentage of the parent compound remaining is plotted against time.
-
The slope of this line gives the rate of elimination (k).
-
The half-life (t₁/₂) is calculated as 0.693 / k.
-
The intrinsic clearance (Clint) is calculated from the half-life and protein concentration.[12]
-
Self-Validation/Controls:
-
-NADPH Control: A control incubation is run without the NADPH cofactor. No significant compound loss should be observed, confirming that metabolism is enzyme-dependent.[12]
-
Positive Controls: Compounds with known low, medium, and high clearance rates (e.g., Diclofenac, Midazolam) are included to ensure the microsomal preparations are active and the assay is performing as expected.[12]
Data Interpretation:
| Clint (µL/min/mg protein) | Metabolic Stability Classification | Implication for Bioavailability |
| < 10 | High Stability | Low first-pass metabolism likely. |
| 10 - 50 | Medium Stability | Moderate first-pass metabolism. |
| > 50 | Low Stability | High first-pass metabolism likely, may limit bioavailability. |
Section 4: Integration and In Vivo Prediction
The data gathered from in silico, permeability, and metabolic stability assays can be integrated to build a holistic, predictive model of oral bioavailability.
Mechanistic Modeling: PBPK
Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational method that integrates physicochemical, in vitro, and physiological data to simulate a drug's ADME properties in the body.[13][14]
Rationale: PBPK models are powerful because they are mechanistic.[15] They consist of compartments representing different organs and tissues, connected by blood flow.[14] By inputting data such as:
-
Compound Data: MW, pKa, LogP, solubility.
-
In Vitro Data: Papp from Caco-2, Clint from microsomes.
-
System Data: Organ volumes, blood flow rates, enzyme abundance.
The model can simulate the concentration-time profile of the drug in the plasma after an oral dose and provide a robust prediction of human oral bioavailability before the first-in-human study.[16] This 'learn and confirm' approach allows for the refinement of the model as more data becomes available.[15]
Section 5: Definitive Assessment: In Vivo Pharmacokinetic Studies
While in silico and in vitro methods provide powerful predictions, the definitive measure of bioavailability is determined through an in vivo pharmacokinetic (PK) study.[17] Rodent models, such as the rat or mouse, are typically used in preclinical development for this purpose.[18][19]
Rationale: An in vivo study accounts for all the complex physiological factors that influence bioavailability simultaneously, including dissolution, gastric emptying, intestinal transit, absorption, metabolism, and distribution.
Experimental Protocol: Rodent Oral Bioavailability Study
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling from a single animal.
-
Dosing Groups:
-
Intravenous (IV) Group: A cohort of rats receives the compound directly into the bloodstream (e.g., 1 mg/kg via IV bolus). This group serves as the 100% bioavailability reference.
-
Oral (PO) Group: A second cohort receives the compound via oral gavage (e.g., 10 mg/kg).[20]
-
-
Blood Sampling: Blood samples are collected from each animal at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[20]
-
Sample Processing: Plasma is separated from the blood samples and stored frozen.
-
Bioanalysis: The concentration of this compound in each plasma sample is quantified using a validated LC-MS/MS method.
-
Data Analysis:
-
Plasma concentration vs. time profiles are plotted for both IV and PO groups.
-
Pharmacokinetic parameters are calculated, including the Area Under the Curve (AUC) for both routes of administration.
-
Absolute Oral Bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is reached. |
| AUC | Area Under the concentration-time Curve; represents total drug exposure. |
| t₁/₂ | Elimination half-life. |
| F (%) | Absolute oral bioavailability. |
Conclusion
Predicting the oral bioavailability of a new chemical entity like This compound is a systematic, multi-disciplinary endeavor. By employing a tiered approach that begins with rapid, cost-effective in silico screening, progresses through mechanistic in vitro assays for permeability and metabolism, and culminates in a definitive in vivo study, researchers can build a comprehensive understanding of a compound's potential.
The initial in silico assessment of this compound is highly encouraging, indicating that it possesses the fundamental physicochemical properties for good oral absorption. The subsequent experimental assays outlined in this guide provide the robust, self-validating framework necessary to test this hypothesis, mitigate risks, and confidently guide the compound through the drug development process.
References
-
PBPK Modeling in Predicting Drug Behavior. (2023). BioPharma Services. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Better bioavailability: The role of PBPK software predictions. (2024). Simulations Plus. [Link]
-
Computational tools for ADMET. [Link]
-
PBPK Modeling to Support Bioavailability and Bioequivalence Assessment in Pediatric Populations. (2025). PMC. [Link]
-
Directory of computer-aided Drug Design tools. (2018). Click2Drug. [Link]
-
Caco2 assay protocol. [Link]
-
Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (2017). MDPI. [Link]
-
ADME Caco-2 Permeability Assay. BioDuro-Global CRDMO. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate. [Link]
-
Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. Protocols.io. [Link]
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). PMC. [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Physiologically based pharmacokinetic modelling. Wikipedia. [Link]
-
ADMET-AI. [Link]
-
ADME Microsomal Stability Assay. BioDuro-Global CRDMO. [Link]
-
Any suggested (freely available) tool for in silico prediction of pharmacokinetic parameters of drugs? (2015). ResearchGate. [Link]
-
High Throughput In Vitro Screening for Transdermal Drug Delivery. (2022). [Link]
-
Development of High-Throughput PAMPA as an In Vitro Model of Passive Transcellular Permeation. Technology Networks. [Link]
-
Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. (2012). PMC. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]
-
Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. (2002). ACS Publications. [Link]
-
In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
-
Pyrrolidine, 1-((4-((((4-methylphenyl)amino)carbonyl)amino)phenoxy)acetyl)-. PubChemLite. [Link]
-
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). Walsh Medical Media. [Link]
-
Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]
-
1-(4-Methylphenyl)-3-pyrrolidin-1-yl-pentan-1-one. PubChem. [Link]
-
1-(4-methylphenyl)-3-phenyl-2,5-pyrrolidinedione. ChemSynthesis. [Link]
-
1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene. PubChem. [Link]
-
1-[(Pyrimidin-4-yl)methyl]pyrrolidin-3-amine. PubChem. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
(3r,4s)-1-{6-[3-(methylsulfonyl)phenyl]pyrimidin-4-yl}. PubChemLite. [Link]
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. (2006). ACS Publications. [Link]
Sources
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crdd.osdd.net [crdd.osdd.net]
- 3. Directory of in silico Drug Design tools [click2drug.org]
- 4. ADMET-AI [admet.ai.greenstonebio.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. paralab.es [paralab.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.net [enamine.net]
- 9. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 15. Better bioavailability: The role of PBPK software predictions - Simulations Plus [simulations-plus.com]
- 16. mdpi.com [mdpi.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. nuvisan.com [nuvisan.com]
- 20. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Reductive Amination Using 1-(4-Methylphenyl)pyrrolidin-3-amine
Introduction: The Strategic Importance of the 1-(4-Methylphenyl)pyrrolidin-3-amine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] The 3-amino-pyrrolidine motif, in particular, is a valuable building block for introducing basic nitrogen centers, enabling key interactions with targets such as G-protein coupled receptors, ion channels, and enzymes.
The specific compound, this compound, offers medicinal chemists a versatile scaffold. The N-aryl substitution with a p-tolyl group provides a lipophilic handle that can be oriented into hydrophobic pockets of target proteins, while the secondary amine at the 3-position serves as a crucial vector for further chemical elaboration. Reductive amination stands out as one of the most efficient and widely used methods for derivatizing such amines, allowing for the controlled introduction of a wide range of substituents.[3][4] This document provides a detailed guide to the principles and practice of reductive amination using this valuable building block.
The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation
Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction proceeds in two key stages that can be carried out sequentially in a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on a carbonyl compound (an aldehyde or ketone). This is typically performed under slightly acidic conditions to facilitate the dehydration of the resulting hemiaminal intermediate to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[5][6]
-
Hydride Reduction: A selective reducing agent, introduced into the same pot, then reduces the C=N double bond of the imine or iminium ion to furnish the final alkylated amine.[3][6]
The success of this one-pot procedure hinges on the choice of a reducing agent that is mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate imine/iminium ion.[7][8]
Diagram of the Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Choosing the Right Reducing Agent: The Case for Sodium Triacetoxyborohydride (NaBH(OAc)₃)
While several reducing agents can be used for reductive amination, sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) has emerged as the reagent of choice for many applications due to its remarkable selectivity and mildness.[8][9][10]
Advantages of NaBH(OAc)₃:
-
Selectivity: It readily reduces protonated imines and iminium ions much faster than it reduces ketones or aldehydes, minimizing the formation of alcohol byproducts.[7][8] This selectivity is crucial for the efficiency of a one-pot reaction.
-
Mildness: NaBH(OAc)₃ is a non-pyrophoric, stable solid that is easy to handle. Its reactions are generally not violently exothermic.
-
Broad Substrate Scope: It is effective for a wide variety of aldehydes and ketones, as well as for both primary and secondary amines, including weakly basic amines.[9][10]
-
Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, particularly under acidic conditions.[8]
Due to these advantages, the following protocols are based on the use of sodium triacetoxyborohydride.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with an Aliphatic Aldehyde
This protocol describes the reaction of this compound with isobutyraldehyde as a representative aliphatic aldehyde.
Materials:
-
This compound
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Aldehyde Addition: Add isobutyraldehyde (1.1 eq) to the stirred solution.
-
Catalyst (Optional): For less reactive carbonyls or amines, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate iminium ion formation. For most aldehydes, this is not strictly necessary.[9][10]
-
Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to pre-form the iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-24 hours).
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure tertiary amine.
Diagram of the Experimental Workflow
Caption: A typical workflow for reductive amination.
Protocol 2: Reductive Amination with a Cyclic Ketone
This protocol outlines the reaction with cyclohexanone, a representative cyclic ketone. Reactions with ketones are often slower than with aldehydes.[7]
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and cyclohexanone (1.2 eq).
-
Solvent and Catalyst: Dissolve the reactants in DCE (0.1 M). Add acetic acid (1.1 eq). The acid catalyst is generally recommended for reactions involving ketones to promote the formation of the sterically more hindered iminium ion.[9]
-
Stirring: Stir the mixture at room temperature for 1 hour.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS. These reactions may require longer reaction times or gentle heating (40-50 °C) to proceed to completion.
-
Workup and Purification: Follow steps 8-12 from Protocol 1.
Data Presentation: Expected Substrate Scope and Conditions
The following table provides an illustrative summary of reaction conditions and expected outcomes for the reductive amination of this compound with various carbonyl partners, based on established principles.
| Carbonyl Substrate | Equivalents | Reducing Agent (eq) | Solvent | Catalyst (eq) | Typical Time (h) | Expected Product |
| Benzaldehyde | 1.1 | NaBH(OAc)₃ (1.5) | DCE | None | 2-6 | N-benzyl-1-(4-methylphenyl)pyrrolidin-3-amine |
| Cyclopentanone | 1.2 | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (1.1) | 12-24 | N-cyclopentyl-1-(4-methylphenyl)pyrrolidin-3-amine |
| Acetone | 2.0 (or as solvent) | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (1.1) | 8-16 | N-isopropyl-1-(4-methylphenyl)pyrrolidin-3-amine |
| 4-Fluorobenzaldehyde | 1.1 | NaBH(OAc)₃ (1.5) | THF | None | 4-8 | N-(4-fluorobenzyl)-1-(4-methylphenyl)pyrrolidin-3-amine |
Troubleshooting and Key Considerations
-
Reagent Quality: Sodium triacetoxyborohydride is moisture-sensitive.[8][11] Use a freshly opened bottle or ensure it has been stored properly in a desiccator.
-
Solvent Choice: 1,2-Dichloroethane (DCE) is often the preferred solvent as it generally leads to faster reaction rates.[9][10] Tetrahydrofuran (THF) is also a suitable alternative. Protic solvents like methanol are generally avoided as they can react with NaBH(OAc)₃.[8][11]
-
Steric Hindrance: Highly hindered ketones or amines may react very slowly or not at all.[9][10] In such cases, alternative methods like catalytic hydrogenation may be considered.
-
Dialkylation: This is not a concern when using a secondary amine like this compound.
Conclusion
Reductive amination using sodium triacetoxyborohydride is a highly reliable and versatile method for the elaboration of the this compound scaffold. The operational simplicity, mild reaction conditions, and broad functional group tolerance make it an indispensable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 821, pp. 201–216). American Chemical Society. [Link]
-
PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
-
ResearchGate. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Tutor. Reductive Amination - Common Conditions. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. [Link]
-
IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gctlc.org [gctlc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Topic: Scalable Synthesis Routes for 1-(4-Methylphenyl)pyrrolidin-3-amine
An Application Note for Medicinal and Process Chemists
Introduction and Strategic Overview
The 1-aryl-pyrrolidin-3-amine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds, including potent antagonists for chemokine receptors and other G-protein coupled receptors.[1] The title compound, 1-(4-Methylphenyl)pyrrolidin-3-amine (also known as 1-(p-tolyl)pyrrolidin-3-amine), is a valuable building block for drug discovery, enabling systematic exploration of structure-activity relationships (SAR). Its synthesis, particularly on a scale sufficient for preclinical and clinical development, demands a robust, reproducible, and economically viable route.
This guide provides a detailed analysis of scalable synthetic strategies for this compound, moving beyond mere procedural lists to explain the causality behind methodological choices. We present two primary, field-proven strategies: a transition-metal-catalyzed N-Arylation approach and a Reductive Amination pathway. Each route is evaluated for its efficiency, scalability, and practicality in a drug development setting.
Retrosynthetic Analysis and Strategy Comparison
The key challenge in synthesizing this compound lies in the selective formation of the N-aryl bond and the installation of the C3-amine. Two primary retrosynthetic disconnections offer logical and scalable pathways.
Caption: Retrosynthetic analysis of this compound.
Comparative Analysis of Synthetic Routes
The choice of synthesis route depends on factors such as the cost of starting materials, catalyst costs, required equipment, and desired purity profile. Below is a comparative summary of the most viable strategies.
| Strategy | Key Transformation | Starting Materials | Pros | Cons | Scalability |
| Route A: N-Arylation | Palladium-catalyzed Buchwald-Hartwig Amination[2][3] | Boc-3-aminopyrrolidine, 4-Bromotoluene | High yields, excellent functional group tolerance, well-established and reliable. | High cost of palladium catalysts and ligands, potential for trace metal contamination requiring dedicated purification steps. | High |
| Route B: Reductive Amination | Reductive amination of a ketone[4][5][6] | 1-(p-Tolyl)pyrrolidin-3-one, Ammonia source (e.g., NH4OAc) | High atom economy, often a one-pot reaction from the ketone, avoids expensive catalysts. | Requires synthesis of the ketone precursor; potential for side reactions if imine intermediate is unstable. | Very High |
| Route C: Multi-step Cyclization | Nucleophilic substitution and cyclization | p-Toluidine, 1,4-dihalo-2-hydroxybutane derivatives | Utilizes potentially cheaper, simpler starting materials. | Typically a longer synthetic sequence with more intermediate purifications, potentially lowering overall yield. | Medium |
For this guide, we will provide detailed protocols for Route A and Route B , as they represent the most robust and scalable options for producing high-purity material suitable for drug development.
Recommended Protocol 1: N-Arylation via Buchwald-Hartwig Coupling
This two-step sequence is highly reliable and leverages well-understood chemistry, making it an excellent choice for predictable scale-up. The strategy involves coupling a commercially available protected pyrrolidine with a p-tolyl halide, followed by a standard deprotection step.
Caption: Workflow for the N-Arylation synthesis route.
Part 1: Synthesis of tert-butyl (1-(p-tolyl)pyrrolidin-3-yl)carbamate
Principle & Mechanism: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand (e.g., XPhos, RuPhos) is critical for stabilizing the palladium intermediates and promoting efficient reductive elimination.[2]
Materials and Reagents:
| Reagent | MW | Moles | Equivalents | Amount |
| tert-butyl pyrrolidin-3-ylcarbamate | 186.25 | 1.0 | 1.0 | 186.25 g |
| 4-Bromotoluene | 171.04 | 1.1 | 1.1 | 188.14 g |
| Pd₂(dba)₃ | 915.7 | 0.01 | 0.01 | 9.16 g |
| XPhos | 476.6 | 0.022 | 0.022 | 10.49 g |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 | 1.4 | 134.5 g |
| Toluene | - | - | - | 2.0 L |
Step-by-Step Protocol:
-
Vessel Preparation: Charge a dry 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with sodium tert-butoxide (134.5 g), Pd₂(dba)₃ (9.16 g), and XPhos (10.49 g).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: Add toluene (2.0 L) via cannula, followed by tert-butyl pyrrolidin-3-ylcarbamate (186.25 g) and 4-bromotoluene (188.14 g).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The mixture will typically turn from a light suspension to a dark brown/black solution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding 500 mL of water. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 500 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the product as a white to off-white solid.
Part 2: Deprotection to this compound
Principle & Mechanism: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide, liberating the free amine.
Materials and Reagents:
| Reagent | MW | Moles | Equivalents | Amount |
| tert-butyl (1-(p-tolyl)pyrrolidin-3-yl)carbamate | 276.38 | 1.0 | 1.0 | 276.38 g |
| 4M HCl in 1,4-Dioxane | - | ~4.0 | 4.0 | 1.0 L |
| Diethyl Ether | - | - | - | 2.0 L |
| Sodium Hydroxide (50% aq. soln) | 40.0 | - | - | As needed |
Step-by-Step Protocol:
-
Dissolution: In a 5 L flask, dissolve the Boc-protected intermediate (276.38 g) in 500 mL of 1,4-dioxane or methanol.
-
Acid Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add 4M HCl in 1,4-dioxane (1.0 L) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The product hydrochloride salt will often precipitate. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Isolation of Salt: Add diethyl ether (2.0 L) to fully precipitate the product hydrochloride salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Free-Basing (Work-up): Dissolve the hydrochloride salt in water (1 L). Cool in an ice bath and basify to pH >12 by the slow addition of 50% aqueous NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 750 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a pale yellow oil or low-melting solid. Further purification can be achieved by vacuum distillation if required.
Recommended Protocol 2: Synthesis via Reductive Amination
This route is highly attractive for large-scale synthesis due to its high atom economy and the use of less expensive reagents. The key is the two-step process involving the synthesis of an intermediate ketone followed by its amination.
Caption: Workflow for the Reductive Amination synthesis route.
Part 1: Synthesis of 1-(p-tolyl)pyrrolidin-3-one
Principle & Mechanism: This step involves the construction of the pyrrolidinone ring. A common method is the reaction of p-toluidine with a suitable four-carbon electrophile. For instance, reaction with ethyl 4-bromocrotonate followed by cyclization. An alternative is the reaction with a protected 1,4-dicarbonyl equivalent. The specific route to this intermediate can be adapted based on starting material availability.
(Note: The synthesis of this intermediate can vary. For this guide, we assume the intermediate is available or has been synthesized via an established literature procedure.)
Part 2: Reductive Amination to this compound
Principle & Mechanism: Reductive amination is a powerful method for forming amines from carbonyls.[5] The reaction proceeds in two stages: (1) The ketone reacts with an ammonia source (here, ammonium acetate, which provides ammonia in equilibrium) to form an intermediate imine or enamine. (2) A reducing agent, selective for the iminium ion over the ketone, reduces the C=N bond to a C-N single bond. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent as it is most reactive at the slightly acidic pH that favors iminium ion formation.[6]
Materials and Reagents:
| Reagent | MW | Moles | Equivalents | Amount |
| 1-(p-tolyl)pyrrolidin-3-one | 175.23 | 1.0 | 1.0 | 175.23 g |
| Ammonium Acetate (NH₄OAc) | 77.08 | 5.0 | 5.0 | 385.4 g |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.5 | 1.5 | 94.26 g |
| Methanol | - | - | - | 2.5 L |
| Acetic Acid (Glacial) | 60.05 | - | - | To adjust pH |
Step-by-Step Protocol:
-
Vessel Preparation: To a 5 L reactor, add 1-(p-tolyl)pyrrolidin-3-one (175.23 g), ammonium acetate (385.4 g), and methanol (2.5 L).
-
pH Adjustment: Stir the mixture to dissolve the solids. Adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid.
-
Reducing Agent Addition: In a separate flask, carefully dissolve sodium cyanoborohydride (94.26 g) in ~250 mL of methanol. Add this solution to the reaction mixture portion-wise over 30-60 minutes, monitoring for any gas evolution.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting ketone (typically 12-24 hours).
-
Work-up (Quench): Once complete, cool the reactor in an ice bath. Very slowly and carefully, add 6M HCl to quench the excess reducing agent and decompose the borane complexes. Caution: Cyanide gas may be evolved if the pH becomes too acidic too quickly. Perform this step in a well-ventilated fume hood. Adjust pH to ~2.
-
Basification & Extraction: Stir for 1 hour, then basify the mixture to pH >12 with a 50% aqueous NaOH solution. Extract the product with dichloromethane (3 x 750 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford the final product.
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium tert-butoxide: A strong, moisture-sensitive base. Reacts exothermically with water. Handle under an inert atmosphere.
-
Sodium Cyanoborohydride: Highly toxic. Reacts with acid to produce highly toxic hydrogen cyanide gas. All quenching operations must be performed cautiously in a well-ventilated fume hood.
-
Solvents: Toluene, dioxane, and dichloromethane are flammable and/or carcinogenic. Use appropriate engineering controls and PPE.
References
Sources
- 1. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Microwave-Assisted Synthesis of 1-(4-Methylphenyl)pyrrolidin-3-amine Derivatives
Abstract
The 1-arylpyrrolidin-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] This application note provides a comprehensive guide to the rapid and efficient synthesis of 1-(4-Methylphenyl)pyrrolidin-3-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). We will delve into the fundamental principles of microwave chemistry, present a detailed, step-by-step protocol for a representative synthesis, and discuss critical safety considerations. The methodologies described herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[3][4]
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated heterocycle that is a cornerstone in the design of modern pharmaceuticals.[5] Its prevalence is due to its ability to serve as a versatile scaffold, providing a defined three-dimensional geometry that can effectively present pharmacophoric groups for interaction with biological targets. Derivatives of 1-arylpyrrolidin-3-amine, in particular, have been identified as potent antagonists for various receptors and are key intermediates in the synthesis of complex therapeutic agents.[6][7] Traditional synthetic routes to these compounds often involve multiple steps, long reaction times, and harsh conditions. Microwave-assisted synthesis offers a transformative approach to overcome these limitations.
The Principles of Microwave-Assisted Organic Synthesis (MAOS)
Conventional laboratory heating relies on the slow transfer of heat from an external source through the vessel walls to the solvent and reactants.[8] Microwave synthesis, however, utilizes a fundamentally different heating mechanism known as dielectric heating.[9][10]
Microwave energy, typically at a frequency of 2.45 GHz, interacts directly with polar molecules and ionic species within the reaction mixture.[11][12] This interaction occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the reaction medium.[9][11]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. Collisions between these moving ions result in the generation of heat.[8][11]
This direct and volumetric heating mechanism leads to a rapid temperature increase, often allowing reactions to be completed in minutes instead of hours.[4] This can result in higher yields, cleaner reaction profiles with fewer by-products, and enhanced reaction rates.[3]
Critical Safety Protocols for Microwave Chemistry
The rapid heating and potential for high-pressure generation in sealed vessels necessitate strict adherence to safety protocols.[13]
-
Vessel Integrity: Always inspect microwave reaction vessels for cracks or defects before use. Use only vessels specifically designed for the pressures and temperatures that will be achieved.[14]
-
Solvent Choice: Use high-boiling point, polar solvents that are efficient at absorbing microwave energy. Avoid using low-boiling point or highly flammable solvents in sealed vessels without proper pressure monitoring and control.[3] Do not heat flammable solvents unless the microwave is specifically designed as an explosion-proof unit.[15]
-
Pressure and Temperature Monitoring: Never exceed the maximum pressure or temperature ratings for the reaction vessel. Modern laboratory microwave reactors are equipped with in-situ temperature and pressure sensors; ensure they are functioning correctly.[14][16]
-
No Metals: Never place metal objects, including spatulas or magnetic stir bars with metallic cores not specifically designed for microwave use (e.g., WEFLON), inside the microwave cavity. This can cause arcing and create a fire or explosion hazard.[14][16]
-
Ventilation: All microwave reactors should be located within a certified laboratory fume hood to ensure proper ventilation of any vapors that may be released.[16]
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate an exothermic event, leading to a dangerous and uncontrolled runaway reaction.[13] Start with small-scale reactions to assess the kinetics.
Synthesis of this compound: A Representative Protocol
This section details a representative two-step protocol for the synthesis of the target compound, beginning with the N-arylation of a protected 3-aminopyrrolidine precursor, followed by deprotection. This approach is based on established methodologies for N-alkylation and arylation of pyrrolidine derivatives.[17][18]
General Reaction Scheme
Step 1: Microwave-Assisted N-Arylation tert-butyl (pyrrolidin-3-yl)carbamate + 1-fluoro-4-methylbenzene → tert-butyl (1-(4-methylphenyl)pyrrolidin-3-yl)carbamate
Step 2: Deprotection tert-butyl (1-(4-methylphenyl)pyrrolidin-3-yl)carbamate → this compound
Materials & Equipment
| Reagents & Solvents | Equipment |
| tert-butyl (pyrrolidin-3-yl)carbamate | Laboratory Microwave Synthesis Reactor |
| 1-fluoro-4-methylbenzene | 10 mL Microwave Reaction Vial |
| N,N-Diisopropylethylamine (DIPEA) | Magnetic Stir Bar (Teflon-coated) |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Analytical Balance |
| Trifluoroacetic Acid (TFA) | Rotary Evaporator |
| Dichloromethane (DCM) | Silica Gel for Column Chromatography |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Thin-Layer Chromatography (TLC) Plates |
| Brine (Saturated NaCl solution) | Standard Glassware |
| Ethyl Acetate (EtOAc) & Hexanes | NMR Spectrometer, Mass Spectrometer |
| Anhydrous Magnesium Sulfate (MgSO₄) |
Experimental Workflow Diagram
The overall experimental process is outlined in the workflow diagram below.
Figure 1: A step-by-step workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Microwave-Assisted Synthesis of tert-butyl (1-(4-methylphenyl)pyrrolidin-3-yl)carbamate
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add tert-butyl (pyrrolidin-3-yl)carbamate (1.0 mmol, 186 mg).
-
Add anhydrous dimethyl sulfoxide (DMSO) (4.0 mL). Stir until the solid is fully dissolved.
-
Rationale: DMSO is a polar, high-boiling point solvent that couples efficiently with microwaves, enabling rapid heating to the target temperature.
-
-
Add 1-fluoro-4-methylbenzene (1.1 mmol, 121 mg, 124 µL).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg, 348 µL).
-
Rationale: DIPEA acts as a non-nucleophilic organic base to scavenge the hydrofluoric acid (HF) generated during the nucleophilic aromatic substitution reaction, driving the reaction to completion.
-
-
Securely seal the vial with a septum cap and place it in the cavity of the microwave reactor.
-
Irradiate the mixture with stirring at a constant temperature of 180°C for 30 minutes. The instrument will automatically modulate the power to maintain the set temperature.
-
After the reaction is complete, allow the vial to cool to room temperature (<50°C) before removal.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure protected intermediate.
Step 2: Deprotection to Yield this compound
-
Dissolve the purified tert-butyl (1-(4-methylphenyl)pyrrolidin-3-yl)carbamate (1.0 mmol) in dichloromethane (DCM) (5 mL) in a round-bottom flask.
-
Slowly add trifluoroacetic acid (TFA) (5 mL) to the solution at 0°C (ice bath).
-
Rationale: TFA is a strong acid that efficiently cleaves the tert-butoxycarbonyl (Boc) protecting group. The reaction is often exothermic, necessitating initial cooling.
-
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in deionized water (10 mL) and basify the solution to pH >10 by the slow addition of 2M sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Reaction Optimization and Data
The primary advantage of MAOS is the ability to rapidly optimize reaction conditions. The following table presents hypothetical data for the N-arylation step (Step 1) to illustrate the effect of temperature on reaction time and yield.
| Entry | Temperature (°C) | Time (min) | Power (W, avg.) | Yield (%) |
| 1 | 140 | 60 | 80 | 65 |
| 2 | 160 | 45 | 110 | 82 |
| 3 | 180 | 30 | 150 | 91 |
| 4 | 200 | 30 | 190 | 88 |
| Slight decrease in yield may be observed due to potential side-product formation at higher temperatures. |
Proposed Reaction Mechanism
The key N-arylation step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Figure 2: Simplified mechanism for the SNAr reaction and base quenching.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a powerful and highly effective technology for the rapid production of this compound derivatives. By leveraging direct and efficient energy transfer, MAOS dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional methods. When coupled with rigorous safety protocols, this technique provides a reliable, scalable, and green chemistry approach for researchers in medicinal chemistry and drug development, accelerating the discovery of novel therapeutics based on the valuable pyrrolidine scaffold.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
- Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
- JAG group microwave reactor. (n.d.). Microwave Reactor Safety.
- Venkateswar Rao, P., et al. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. International Journal of ChemTech Research.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Journal of Drug Delivery and Therapeutics.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd.
- Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace.
- Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. (2021). ResearchGate.
- Microwave-Assisted Method for Synthesis of 1,3-Disubstituted Pyrroles. (2009). Taylor & Francis Online.
- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
- Microwave chemistry — an approach to the assessment of chemical reaction hazards. (n.d.). IChemE.
- Microwave-Assisted Method for Synthesis of 1,3-Disubstituted Pyrroles. (2009). Taylor & Francis Online.
- Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. (2023). MDPI.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
- Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. (n.d.). National Center for Biotechnology Information.
- Pyrrolidine. (n.d.). Wikipedia.
- Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (n.d.). National Institutes of Health.
- 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. (2025). ResearchGate.
- How can I seperate pyrrolidine? (2014). ResearchGate.
- Pyrrolidine, 1-((4-((((4-methylphenyl)amino)carbonyl)amino)phenoxy)acetyl)-. (n.d.). PubChem.
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
- Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.). Google Patents.
- Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online.
- 1-(4-Methylphenyl)-3-pyrrolidin-1-yl-pentan-1-one. (n.d.). PubChem.
- 1-[(Pyrimidin-4-yl)methyl]pyrrolidin-3-amine. (n.d.). PubChem.
- Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, and assessment of their antibacterial activity. (2020). Semantic Scholar.
- 1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1. (n.d.). Alfa Chemistry.
- 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005). Bioorganic & Medicinal Chemistry Letters.
- PREPARATION OF PYRROLIDINES. (1938). Journal of the American Chemical Society.
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (n.d.). Folia Medica.
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. rjpdft.com [rjpdft.com]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. scispace.com [scispace.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icheme.org [icheme.org]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 16. scribd.com [scribd.com]
- 17. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives | MDPI [mdpi.com]
- 18. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Featuring 1-(4-Methylphenyl)pyrrolidin-3-amine
Introduction: The Synergy of a Privileged Scaffold and a Powerful Ligation Chemistry
In the landscape of modern drug discovery and chemical biology, the convergence of robust synthetic methodologies with biologically relevant molecular scaffolds is paramount. Click chemistry, a concept introduced by K. Barry Sharpless, offers a suite of reactions known for their high efficiency, reliability, and biocompatibility.[1][2][3] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its metal-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have become indispensable tools for molecular assembly.[4][5][6]
Parallel to these synthetic advancements, the pyrrolidine ring, a five-membered nitrogen heterocycle, has been identified as a "privileged scaffold."[7][8][9] Its non-planar, three-dimensional structure is prevalent in numerous natural products and FDA-approved drugs, offering favorable physicochemical properties and the ability to present substituents in precise spatial orientations.[7][10]
This guide focuses on the practical application of 1-(4-Methylphenyl)pyrrolidin-3-amine , a unique building block that combines the benefits of the pyrrolidine core with a reactive handle suitable for click chemistry functionalization. The primary amine at the 3-position serves as a versatile point of attachment, allowing for its conversion into an azide. This key transformation unlocks the potential of this scaffold, enabling its seamless integration into CuAAC and SPAAC workflows for applications ranging from the synthesis of compound libraries to the creation of complex bioconjugates.[11][12]
These notes provide detailed, field-tested protocols for researchers, chemists, and drug development professionals to effectively utilize this valuable molecular scaffold.
Application Note 1: Synthesis of 3-Azido-1-(4-methylphenyl)pyrrolidine
Objective
To convert the primary amine of this compound into an azide functional group, rendering it "click-ready" for subsequent cycloaddition reactions.
Scientific Principle
The conversion of a primary amine to an azide is a fundamental transformation in organic synthesis. While several methods exist, diazo-transfer reactions provide a reliable route.[13][14] Modern reagents like fluorosulfuryl azide (FSO₂N₃), often generated in situ for safety, offer a rapid and efficient means to achieve this conversion with high yields, even on complex molecules.[12][14][15] This process involves the reaction of the primary amine with the diazo-transfer agent, leading to the formation of the corresponding azide and a sulfonamide byproduct.
Workflow Overview
Caption: Workflow for azide functionalization.
Detailed Experimental Protocol
Materials & Reagents:
-
This compound (1.0 eq)
-
Imidazolium fluorosulfuryl triflate salt (1.1 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Causality Note: Anhydrous conditions are crucial to prevent unwanted side reactions with the reactive intermediates. The inert atmosphere prevents oxidation.
-
-
Reagent Addition: To the stirred solution, add imidazolium fluorosulfuryl triflate salt (1.1 eq) followed by sodium azide (1.2 eq).
-
Safety Insight: Solid sodium azide should be handled with care. Avoid contact with acids, which can generate toxic hydrazoic acid gas. The in situ generation of fluorosulfuryl azide from the triflate salt and NaN₃ is a safer alternative to storing the potentially explosive pure reagent.[15]
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Quenching and Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-azido-1-(4-methylphenyl)pyrrolidine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Application Note 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective
To conjugate the synthesized 3-azido-1-(4-methylphenyl)pyrrolidine with a terminal alkyne-bearing molecule (e.g., a fluorescent dye, a drug fragment, or a biotin tag) using a copper(I)-catalyzed click reaction.
Scientific Principle
The CuAAC reaction is a highly efficient and regioselective cycloaddition that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][16] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent, most commonly sodium ascorbate.[17] The use of a ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) catalyst, prevent oxidative side reactions, and accelerate the reaction, especially in aqueous or biological media.[18]
The CuAAC Catalytic Cycle
Caption: The catalytic cycle of the CuAAC reaction.
Quantitative Data Summary: Typical Reaction Conditions
| Parameter | Value/Range | Rationale & Notes |
| Reactants | ||
| Azido-pyrrolidine | 1.0 equivalent | Limiting reagent. |
| Alkyne partner | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
| Catalyst System | ||
| CuSO₄·5H₂O | 1 - 5 mol% | Pre-catalyst, reduced in situ to active Cu(I). |
| Sodium Ascorbate | 5 - 10 mol% | Reducing agent. Must be in excess of CuSO₄. A fresh solution is required.[17] |
| Ligand (e.g., THPTA) | 5 - 25 mol% | Stabilizes Cu(I) and enhances reaction rate. Ratio to CuSO₄ is typically 1:1 to 5:1. |
| Reaction Conditions | ||
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF | Chosen based on the solubility of both reactants. |
| Temperature | Room Temperature (20-25 °C) | Can be gently heated (40-60 °C) to accelerate slow reactions. |
| Reaction Time | 1 - 24 hours | Highly substrate-dependent; monitor by TLC or LC-MS. |
Detailed Experimental Protocol
-
Reactant Preparation: In a suitable vial, dissolve the 3-azido-1-(4-methylphenyl)pyrrolidine (1.0 eq) and the alkyne-containing partner (1.1 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
Catalyst Premix: In a separate microcentrifuge tube, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (e.g., 0.05 eq) and THPTA ligand (e.g., 0.05 eq) in water.
-
Reducing Agent: In another tube, prepare a fresh solution of sodium ascorbate (e.g., 0.1 eq) in water.
-
Causality Note: Sodium ascorbate readily oxidizes in solution. Using a freshly prepared solution is critical for the efficient generation of the active Cu(I) catalyst.[19]
-
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the catalyst premix, followed by the sodium ascorbate solution. A color change may be observed, indicating the formation of the Cu(I) species.
-
Incubation: Seal the vial and stir the reaction mixture at room temperature.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, if in an organic solvent, dilute with ethyl acetate. If in an aqueous system, extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with a saturated aqueous solution of EDTA to chelate and remove the copper catalyst, followed by a brine wash. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final product via column chromatography.
Application Note 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective
To perform a copper-free conjugation of 3-azido-1-(4-methylphenyl)pyrrolidine with a strained cyclooctyne, such as a DBCO (dibenzocyclooctyne) derivative. This method is ideal for biological applications where copper toxicity is a concern.
Scientific Principle
SPAAC is a bioorthogonal reaction that does not require a metal catalyst.[6] The reaction's driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy for the cycloaddition with an azide.[20] This allows the reaction to proceed rapidly and specifically at physiological temperatures and pH, making it exceptionally useful for live-cell labeling and bioconjugation in complex biological media.[6][21]
SPAAC Reaction Mechanism
Caption: A simplified schematic of the SPAAC reaction.
Detailed Experimental Protocol (Example: Conjugation to a DBCO-labeled protein)
Materials & Reagents:
-
3-Azido-1-(4-methylphenyl)pyrrolidine
-
DBCO-functionalized protein (e.g., DBCO-Antibody) in PBS buffer
-
Anhydrous DMSO
-
PBS (Phosphate-Buffered Saline), pH 7.4
-
Protein concentrator/desalting column
Procedure:
-
Reagent Preparation: Prepare a stock solution of 3-azido-1-(4-methylphenyl)pyrrolidine in DMSO (e.g., 10 mM).
-
Causality Note: DMSO is a common solvent for small molecules that is generally well-tolerated in small percentages (<10%) in protein solutions.
-
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-functionalized protein solution with the desired molar excess of the azido-pyrrolidine stock solution. A 10- to 20-fold molar excess of the small molecule azide is typical to ensure efficient labeling of the protein.[22]
-
Incubation: Gently mix the reaction and incubate for 4-24 hours. The reaction can be performed at room temperature or at 4 °C to maintain protein stability.
-
Insight: SPAAC kinetics are generally fast, but reaction times can vary based on the specific cyclooctyne and the steric environment of the reactive partners. Longer incubation times at lower temperatures are often preferred for sensitive biomolecules.
-
-
Purification: Upon completion, remove the excess, unreacted azido-pyrrolidine using a method appropriate for the biomolecule, such as a desalting column for proteins or dialysis.[22]
-
Analysis & Storage: Analyze the resulting conjugate using SDS-PAGE and/or mass spectrometry to confirm successful ligation and determine the degree of labeling. Store the purified conjugate under appropriate conditions (e.g., -20 °C or -80 °C).
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). Available at: [Link]
-
Halford, B. (2019). Safe and efficient route to azides makes click chemistry even easier. Chemical & Engineering News. Available at: [Link]
- BenchChem (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem.
- Surana, K.R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research, 7(4), 394-411.
-
Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]
- Agrawal, P., et al. (2011). CLICK CHEMISTRY: A NEW APPROACH FOR DRUG DISCOVERY. International Journal of Pharmaceutical Sciences Review and Research, 10(2), 111-118.
- BenchChem (n.d.). The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
-
Gao, H., et al. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Accounts of Chemical Research. Available at: [Link]
-
Dai, J., et al. (2025). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. Available at: [Link]
- BenchChem (2025). Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
-
Linder, M., et al. (2021). Amine‐to‐Azide Conversion on Native RNA via Metal‐Free Diazotransfer Opens New Avenues for RNA Manipulations. Angewandte Chemie International Edition, 60(13), 6970-6975. Available at: [Link]
- Surana, K.R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research, 7(4), 394-411.
-
Scott, J.S., et al. (2016). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 7(10), 913-918. Available at: [Link]
- BenchChem (2025). The Core of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BenchChem.
-
Fokin, V.V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available at: [Link]
-
Creative Biolabs (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. Available at: [Link]
-
LifeTein (2019). A click chemistry was reported about the formation of azides from primary amines. LifeTein. Available at: [Link]
-
baseclick GmbH (n.d.). Protocols. baseclick. Available at: [Link]
-
Azofra, L.M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2095-2109. Available at: [Link]
-
Wikipedia (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
Klump, S.P., & Shechter, H. (2002). Conversions of primary amines to azides by n-butyllithium and azidotris(diethylamino)phosphonium bromide. Tetrahedron Letters, 43(47), 8421-8423. Available at: [Link]
-
St. Amant, A.H., & van der V., M. (2018). Click Chemistry Conjugations. Methods in Molecular Biology, 1728, 205-223. Available at: [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifetein.com [lifetein.com]
- 13. Click Chemistry and Diazo Transfer Method | BroadPharm [broadpharm.com]
- 14. Amine‐to‐Azide Conversion on Native RNA via Metal‐Free Diazotransfer Opens New Avenues for RNA Manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Click Chemistry [organic-chemistry.org]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocols [baseclick.eu]
- 19. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Process Optimization for 1-(4-Methylphenyl)pyrrolidin-3-amine
This Application Note is designed for researchers and process chemists optimizing synthetic routes involving 1-(4-Methylphenyl)pyrrolidin-3-amine . It prioritizes "Green Chemistry" principles (aligned with GSK/Pfizer solvent guides) while ensuring high reaction fidelity.[1][2]
Executive Summary
This compound (CAS: 97635-24-0) presents a unique solubility and reactivity profile due to its dual-nitrogen architecture.[2][3][4] Successful derivatization requires distinguishing between the highly nucleophilic aliphatic amine (C3-NH₂) and the electronically conjugated, less basic N-aryl moiety (N1) .[2][3][4]
This guide provides a rationale for solvent selection that maximizes yield, minimizes impurity formation (e.g., over-alkylation), and aligns with modern sustainability standards (replacing DCM/DMF with 2-MeTHF/EtOAc where feasible).[1][3]
Molecular Analysis & Reactivity Profile[1][2][4]
To select the correct solvent, one must first understand the molecule's electronic landscape.[1]
Structural Dissection[1][2]
-
Site A (C3-NH₂): A primary aliphatic amine.[1][2][3][4] High pKa (~10.5).[1][2][3] This is the primary nucleophile for amide couplings, reductive aminations, and sulfonylation.[1]
-
Site B (N1-Aryl): A tertiary aniline-like nitrogen.[1][2][3][4] The lone pair is conjugated into the p-tolyl ring.[1][2][4] Low pKa (~3.0–4.0).[1][2] It is significantly less nucleophilic and unlikely to participate in standard acylations, but it contributes to the molecule's lipophilicity and UV activity.[1]
Solubility Implications
The p-tolyl group confers significant lipophilicity, making the free base soluble in non-polar solvents (Toluene, DCM) and moderately polar aprotic solvents (EtOAc, 2-MeTHF).[1][3] However, the primary amine functionality allows for high solubility in polar protic solvents (MeOH, EtOH), especially upon protonation.[1]
Visualization: Reactivity Map
Figure 1: Reactivity and solubility mapping.[1][2][3][4] The aliphatic amine drives polarity, while the N-aryl group drives lipophilicity.[3]
Solvent Selection Framework
This framework categorizes solvents based on reaction type, prioritizing "Green" alternatives over traditional hazardous solvents.[1][5][6]
Table 1: Solvent Recommendations by Reaction Type
| Reaction Class | Traditional Solvent (Avoid) | Recommended "Green" Solvent | Technical Rationale |
| Amide Coupling | DCM (Dichloromethane), DMF | 2-MeTHF (2-Methyltetrahydrofuran), EtOAc (Ethyl Acetate) | 2-MeTHF offers higher reaction temperatures than DCM and better phase separation than DMF during workup.[2][3][4] It solubilizes the free base effectively.[1] |
| Reductive Amination | DCE (1,2-Dichloroethane) | MeOH (Methanol), EtOH , 2-MeTHF | Borohydride reagents (NaBH₄) require protic solvents.[2][3] For STAB (Na(OAc)₃BH), 2-MeTHF is superior to DCE for toxicity reasons.[1][2][3] |
| Nucleophilic Substitution (SnAr) | NMP, DMAc | DMSO , Sulfolane | High polarity is needed to stabilize the transition state.[1] DMSO is easier to remove via aqueous wash than NMP.[1][2] |
| Salt Formation | Diethyl Ether | iPrOAc (Isopropyl Acetate), EtOH | Controlled crystallization is often better in esters or alcohols than in highly volatile ethers.[1] |
Detailed Experimental Protocols
Protocol A: Solubility Screening (Self-Validating)
Before committing to a batch, validate solubility to prevent heterogeneous reaction mixtures.[2][3][4]
-
Preparation: Weigh 10 mg of this compound into 5 separate HPLC vials.
-
Addition: Add 100 µL of the candidate solvent (MeOH, 2-MeTHF, Toluene, Water, EtOAc) to each vial.
-
Observation:
-
Acid Challenge: To the water vial, add 1 eq. of 1M HCl. If it clears, the compound is amenable to aqueous acid extraction.[1]
Protocol B: Green Amide Coupling (2-MeTHF System)
Replaces the standard DCM/DMF protocol.[2][3][4]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and DIPEA in 2-MeTHF (10 volumes relative to amine mass) at 20°C.
-
Activation: Add the coupling agent (T3P 50% in EtOAc or HATU solid).[1][2] Stir for 15 minutes.
-
Addition: Add this compound slowly. Note: The solution should remain homogeneous due to the lipophilic tolyl group.
-
Monitoring: Stir at RT. Monitor by LCMS.[1][2] The conversion should be >95% within 2–4 hours.
-
Work-up (Self-Validating Phase Separation):
-
Add Water (5 volumes). Stir vigorously for 5 mins.
-
Checkpoint: 2-MeTHF and water separate rapidly.[1][2][3][4] The product (amide) stays in the upper organic layer; urea byproducts/salts go to the aqueous layer.
-
Wash the organic layer with 0.5M citric acid (removes unreacted amine) and sat.[1] NaHCO₃ (removes unreacted acid).[1][2]
-
Protocol C: Purification via Acid/Base Extraction
Leverages the basicity difference between the product and impurities.
-
Dissolution: Dissolve crude reaction mixture in EtOAc.
-
Acid Wash: Extract with 1M HCl.
-
Basification: Isolate the acidic aqueous layer.[1][2] Cool to 0°C. Adjust pH to >12 using 4M NaOH.
-
Extraction: Extract the now-neutral product back into 2-MeTHF or EtOAc.
-
Drying: Dry over Na₂SO₄ and evaporate.
Decision Tree: Solvent Selection Logic
Use this flow to determine the optimal solvent for your specific transformation.
Figure 2: Decision tree for selecting reaction solvents based on green chemistry principles.
References
-
Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2][9] Green Chemistry.
-
Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.
-
Pfizer Inc. "Green Chemistry Solvent Selection Guide."[1][2]
-
MacMillan, D. S., et al. (2013).[1] "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Buy N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine (EVT-13051648) | 820984-55-2 [evitachem.com]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Lab Reporter [fishersci.co.uk]
- 9. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Methylphenyl)pyrrolidin-3-amine by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(4-Methylphenyl)pyrrolidin-3-amine by column chromatography. The inherent basicity of the amine functionality and its interaction with standard silica gel stationary phases often lead to purification difficulties. This document is structured to provide direct, actionable solutions to common experimental issues.
Understanding the Challenge: The Amine-Silica Interaction
This compound, a secondary amine, possesses a basic nitrogen atom that can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction is the primary cause of many purification problems, including:
-
Peak Tailing: The strong adsorption of the amine onto the silica gel leads to a slow and uneven elution, resulting in broad, asymmetrical peaks.[1][2][3]
-
Irreversible Adsorption and Low Recovery: In some cases, the amine can bind so strongly to the silica that it fails to elute from the column, leading to significant product loss.[4]
-
Compound Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive amine compounds.[5][6]
To address these challenges, a systematic approach to method development and troubleshooting is essential.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems encountered during the column chromatography of this compound.
Q1: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is the cause and how can I resolve this?
A1: Peak tailing is a classic symptom of strong analyte-stationary phase interactions.[2][3] The basic amine group of your compound is interacting with the acidic silanol groups on the silica gel.
Troubleshooting Steps:
-
Mobile Phase Modification with Triethylamine (TEA): The most common and effective solution is to add a small amount of a competing base, such as triethylamine (TEA), to your mobile phase.[4][5][7] TEA will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[1][8]
-
Recommendation: Start by adding 0.1-1% TEA to your eluent system. You can first test the effect on a TLC plate to observe the improvement in spot shape before committing to a column.[9] Be aware that the TEA will be present in your final fractions and may need to be removed during downstream processing.[5]
-
-
Use a Deactivated Silica Gel: Some commercially available silica gels are "end-capped," reducing the number of free silanol groups. While an improvement, this may not be sufficient for highly basic amines. A more robust approach is to use triethylamine-deactivated silica.[10]
-
Consider Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, changing the stationary phase is the next logical step.
Q2: I am experiencing very low recovery of my compound from the column. Where is my product going?
A2: Low recovery is likely due to irreversible adsorption of the this compound onto the silica gel.
Troubleshooting Steps:
-
Implement Mobile Phase Modification: As with peak tailing, the addition of TEA to the mobile phase will significantly reduce the strong adsorption and improve recovery.[7]
-
Pre-treat the Silica Gel: Before loading your sample, you can wash the packed column with a solvent mixture containing a higher concentration of TEA (e.g., 5%) to ensure all active sites are neutralized.[13][14] Then, equilibrate the column with your starting mobile phase containing the standard 0.1-1% TEA.
-
Change the Stationary Phase: Switching to a less acidic or basic stationary phase like neutral alumina or amine-functionalized silica is a highly effective strategy to prevent irreversible binding.[4][5][10]
Q3: My compound appears to be degrading on the column, as I'm seeing multiple new spots on my TLC plates of the collected fractions.
A3: The acidic environment of the silica gel can cause the degradation of acid-sensitive compounds.[6]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralizing the silica gel with TEA is the first line of defense against acid-catalyzed degradation.[5][15]
-
Use a Milder Stationary Phase: Florisil® (magnesium silicate) is a milder alternative to silica gel that can be suitable for sensitive compounds.[5][10] Neutral or basic alumina are also excellent choices.[5][10]
-
Protecting Group Strategy: If the amine is particularly sensitive, consider temporarily protecting the amine functionality with a group like tert-butoxycarbonyl (Boc). The Boc-protected amine is much less basic and will behave more predictably on silica gel. The protecting group can then be removed after purification.[5]
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with Triethylamine Modification
This protocol is a starting point for the purification of this compound on standard silica gel.
1. TLC Method Development:
- Prepare a stock solution of your crude material.
- On a silica gel TLC plate, test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
- To the most promising solvent system, add 0.5-1% triethylamine.
- The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.
2. Column Preparation:
- Dry-pack or prepare a slurry of silica gel in your chosen non-polar solvent.
- Pack the column and ensure it is free of air bubbles.
- Equilibrate the column by passing several column volumes of your starting mobile phase (containing 0.1-1% TEA) through the silica gel.
3. Sample Loading:
- Dissolve your crude material in a minimal amount of the mobile phase or a suitable solvent.
- Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading").
- Carefully load the sample onto the top of the column.
4. Elution and Fraction Collection:
- Begin eluting with your starting mobile phase.
- If necessary, gradually increase the polarity of the mobile phase (gradient elution).
- Collect fractions and monitor by TLC.
5. Post-Purification Workup:
- Combine the pure fractions.
- Remove the solvent under reduced pressure.
- Note: The triethylamine will likely remain with your product. It can often be removed by co-evaporation with a solvent like toluene or by a mild acidic wash followed by re-extraction if the amine is stable to these conditions.
Protocol 2: Purification using an Amine-Functionalized Silica Column
This is a more direct approach that often requires less method development for amine purification.[11][12][16]
1. TLC Method Development:
- Use amine-functionalized TLC plates to develop your solvent system.
- Typically, simple solvent systems like hexane/ethyl acetate are effective without the need for a basic additive.[4]
2. Column Preparation and Elution:
- Follow the manufacturer's instructions for packing and equilibrating the amine-functionalized silica column.
- Load the sample as described in Protocol 1.
- Elute with the solvent system determined from your TLC analysis.
3. Fraction Collection and Workup:
- Collect and analyze fractions by TLC.
- Combine pure fractions and remove the solvent. This method has the advantage of not introducing triethylamine into your final product.
Data Presentation
| Parameter | Standard Silica Gel | Silica Gel + 1% TEA | Amine-Functionalized Silica | Neutral Alumina |
| Expected Peak Shape | Tailing | Symmetrical | Symmetrical | Symmetrical |
| Typical Recovery | Low to Moderate | High | High | High |
| Risk of Degradation | Possible | Low | Very Low | Low |
| Mobile Phase Additive | None | Triethylamine | None | None |
| Post-Purification Step | None | Removal of TEA | None | None |
Visualizations
Workflow for Troubleshooting Amine Purification
Caption: Troubleshooting workflow for amine purification.
Mechanism of Peak Tailing and TEA Mitigation
Caption: How TEA mitigates peak tailing on silica gel.
References
-
SIELC Technologies. (2007, December 6). Triethylamine. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
-
Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
LCGC International. (2019, May 1). Triethylamine as a Mobile Phase Additive: Take It or Leave It? Retrieved from [Link]
-
ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 28). Advances in Achiral Stationary Phases for SFC. Retrieved from [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
Hawach Scientific. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
Sorbead India. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]
- Google Patents. (n.d.). US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
LCGC International. (2025, November 26). What's Happening to My Column? Retrieved from [Link]
-
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. welch-us.com [welch-us.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 14. researchgate.net [researchgate.net]
- 15. Chromatography [chem.rochester.edu]
- 16. teledyneisco.com [teledyneisco.com]
Minimizing side reactions during 1-(4-Methylphenyl)pyrrolidin-3-amine coupling
Technical Support Center: 1-(4-Methylphenyl)pyrrolidin-3-amine Coupling
Welcome to the technical support guide for amide coupling reactions involving this compound. This document is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and optimize this crucial synthetic step. We will explore the causality behind common side reactions and provide field-proven, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is low-yielding and my LC-MS shows multiple unknown peaks. What are the most common culprits?
Low yields and multiple side products in amide coupling reactions often stem from three primary areas: suboptimal activation of the carboxylic acid, degradation or side reactions of the coupling reagents, and instability of the amine starting material. Given the chiral nature of your amine, racemization is also a significant concern.
The most common side products are:
-
N-Acylurea: This forms when using carbodiimide reagents like EDC or DCC. The highly reactive O-acylisourea intermediate can rearrange into a stable, neutral, and often difficult-to-remove N-acylurea byproduct.[1][2][3] This rearrangement competes directly with the desired amine attack, reducing your yield.[4][5]
-
Guanidinylation of the Amine: Uronium/aminium-based reagents like HATU or HBTU can react with the primary amine of your substrate to form a guanidinium moiety.[6] This side reaction is irreversible and terminates the peptide chain, making it a critical issue to control.
-
Racemization/Epimerization: The stereocenter at the C3 position is susceptible to racemization, especially under harsh conditions. The mechanism often involves the formation of an oxazolone intermediate from the activated carboxylic acid, which can readily tautomerize, losing its stereochemical integrity.[7][8][9] Strong bases and elevated temperatures significantly accelerate this process.[10]
A logical first step in troubleshooting is to analyze the reaction mixture by LC-MS to identify the mass of the major byproducts, which can provide direct clues to the underlying side reaction.
Q2: I'm using EDC as my coupling reagent and see a significant byproduct with a mass corresponding to [Carboxylic Acid + EDC - H₂O]. How do I confirm it's an N-acylurea and how can I prevent it?
This mass signature is the classic indicator of N-acylurea formation.[1][2][3] This side reaction is particularly prevalent when the nucleophilic amine is sterically hindered or electronically poor, as this slows down the desired coupling and allows more time for the intramolecular rearrangement of the O-acylisourea intermediate.[1][11]
Strategies to Minimize N-Acylurea Formation:
-
Use of Additives: The most effective strategy is the addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or, more preferably, Oxyma (ethyl cyanohydroxyiminoacetate).[12][13] These additives rapidly trap the O-acylisourea intermediate to form a more stable active ester.[2] This active ester is less prone to rearrangement but remains highly reactive towards the amine, thus favoring the desired amide bond formation.[14] Oxyma is often considered superior to HOBt as it is more effective at suppressing racemization and is not explosive.[12][15]
-
Solvent Choice: Running the reaction in less polar, aprotic solvents like Dichloromethane (DCM) or Chloroform can reduce the rate of N-acylurea formation compared to more polar solvents like DMF.[1]
-
Temperature Control: Perform the reaction at 0 °C to slow down the rate of the rearrangement side reaction.
Troubleshooting Workflow for N-Acylurea Issues
Caption: A decision tree for troubleshooting N-acylurea formation.
Q3: My product's chiral purity is low. How can I preserve the stereochemistry at the C3-amine center?
Preserving stereochemical integrity is paramount, especially in drug development. Racemization during coupling is a well-studied phenomenon primarily driven by the formation of a planar, achiral oxazolone intermediate from the activated carboxylic acid.[8][9]
Key Factors Influencing Racemization:
-
Coupling Reagent: Carbodiimides (DCC, EDC) used alone are notorious for causing high levels of racemization.[10] Uronium/aminium reagents like HATU generally result in lower racemization rates.[16]
-
Base: The choice and amount of base are critical. Strong, non-hindered bases can deprotonate the α-proton of the activated acid, leading to racemization.[8] Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).
-
Additives: As with N-acylurea formation, additives are the best defense. HOBt, HOAt, and particularly Oxyma are highly effective at suppressing racemization by forming active esters that are less prone to cyclizing into the problematic oxazolone intermediate.[6][7][12][15]
-
Activation Time: Minimize the time the carboxylic acid is in its "activated" state before the amine is introduced. Over-long pre-activation periods increase the opportunity for racemization.[10]
Optimized Conditions for Minimal Racemization: The combination of a carbodiimide like DIC with Oxyma is a robust choice.[10][12] Alternatively, using HATU, which already contains the HOAt moiety, is an excellent, albeit more expensive, option known for low racemization rates, often below 0.5%.[16][17]
Caption: Mechanism of racemization and its suppression by additives.
Q4: Which coupling reagent is best for my substrate? A comparison of EDC/Oxyma vs. HATU.
The choice between a carbodiimide/additive system and a uronium salt depends on factors like cost, scale, the steric hindrance of your substrates, and the acceptable level of side products.
| Feature | EDC / Oxyma | HATU / DIPEA |
| Mechanism | Forms an O-acylisourea, trapped by Oxyma to form an active ester.[2] | Forms a highly reactive OAt-active ester directly.[16] |
| Pros | Cost-effective. The EDC-urea byproduct is water-soluble, simplifying workup.[2][17] Oxyma is a safe and highly effective additive.[15] | Very fast reaction rates.[17] Extremely low racemization.[16] Highly effective for sterically hindered amines.[16][18] |
| Cons | Risk of N-acylurea formation if Oxyma is omitted or inefficient.[1][4] Can be slower than HATU. | More expensive. Can cause guanidinylation of the amine if not pre-activated with the acid before amine addition.[6] Byproducts can be harder to remove. |
| Best For | Large-scale synthesis where cost is a major factor. Routine couplings with non-hindered substrates. | Difficult couplings, sterically demanding substrates, and when chiral purity is the absolute highest priority.[18][19] |
Senior Scientist Recommendation: For initial lab-scale synthesis of a high-value intermediate like a drug candidate, HATU is often the preferred choice due to its superior performance in minimizing side reactions and ensuring stereochemical fidelity.[16][17] For later-stage process development and scale-up, optimizing an EDC/Oxyma protocol can provide significant cost savings.
Optimized Experimental Protocol: HATU-Mediated Coupling
This protocol is designed to maximize yield and purity while minimizing side reactions.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation (CRITICAL): Stir the mixture at room temperature for 5-10 minutes. This step is crucial to form the active ester and prevent the HATU from reacting with your amine (guanidinylation).[6]
-
Amine Addition: Add the this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.[17]
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash with 5% aqueous citric acid to remove excess DIPEA and other basic impurities.
-
Wash with saturated aqueous sodium bicarbonate to remove unreacted carboxylic acid and HOBt/HOAt.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography to remove any remaining impurities.[18]
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 18, 2026, from [Link]
- Carpino, L. A. (2003). 7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Watanabe Ing. Retrieved February 18, 2026, from [Link]
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403.
- Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., & Albericio, F. (2022).
- Khattab, S. N., Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2010). Oxyma-B, an excellent racemization suppressor in peptide synthesis. Organic & Biomolecular Chemistry, 8(12), 2755-2760.
- Wenschuh, H., & Beyermann, M. (2003). 3.5 Carbodiimides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
Carbodiimide. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]
-
What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). CreoSalus. Retrieved February 18, 2026, from [Link]
-
Looking for some advice for purification of diamide. (2020, August 7). Reddit. Retrieved February 18, 2026, from [Link]
-
N-acylurea Definition. (2025, September 15). Fiveable. Retrieved February 18, 2026, from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved February 18, 2026, from [Link]
- Kandasamy, J. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(30), 2009-2013.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Sharma, A., & Singh, A. K. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 363-374.
-
Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 18, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 18, 2026, from [Link]
- US P
- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(18), 4892–4895.
- van der Mee, L., van der Zwaag, D., Albertazzi, L., & van Esch, J. H. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6939–6946.
- Sharma, S., Buchbinder, N. W., Braje, W., & Handa, S. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(13), 5193–5197.
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved February 18, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (SSRR) to form amides, amide-imides and their polymers - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scilit.com [scilit.com]
- 16. peptidebridge.com [peptidebridge.com]
- 17. peptide.com [peptide.com]
- 18. growingscience.com [growingscience.com]
- 19. jpt.com [jpt.com]
Recrystallization techniques for 1-(4-Methylphenyl)pyrrolidin-3-amine
Technical Support Center: Purification & Recrystallization of 1-(4-Methylphenyl)pyrrolidin-3-amine
Status: Active Ticket ID: #REC-MPPA-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are likely working with This compound , a secondary/tertiary amine scaffold often used as a building block in tyrosine kinase inhibitors or GPCR ligands.
Crucial Technical Insight: Unlike simple anilines, this molecule possesses a basic primary amine at the C3 position and a moderately basic nitrogen at the N1 position (conjugated to the p-tolyl group).
-
The Problem: The free base is prone to oxidation (darkening from clear oil to brown tar) and frequently "oils out" rather than crystallizing due to conformational flexibility in the pyrrolidine ring.
-
The Solution: We rarely recommend recrystallizing the free base directly. The industry standard for high purity (>98%) is salt formation (specifically Hydrochloride or L-Tartrate) followed by recrystallization.
Module 1: Physical State & Solubility Profiling
Before attempting crystallization, you must characterize your crude material.[1] Use this reference table to determine your starting point.
| Parameter | Free Base Characteristics | Hydrochloride Salt Characteristics |
| Physical State | Viscous oil or low-melting solid (<40°C) | Crystalline Solid (mp >150°C) |
| Stability | Low (Oxidizes rapidly in air) | High (Stable for months/years) |
| Solubility (Polar) | Soluble in MeOH, EtOH, DCM | Soluble in Water, MeOH, DMSO |
| Solubility (Non-Polar) | Soluble in Hexanes, Et₂O | Insoluble in Hexanes, Et₂O |
| Purification Strategy | Distillation (High Vac) or Column | Recrystallization (Recommended) |
Module 2: The "Oiling Out" Rescue Protocol
Use this workflow if you are attempting to crystallize the free base or a salt and a distinct phase separation (oil droplets) occurs instead of crystal growth.
The Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid). This is common in N-aryl pyrrolidines due to impurities depressing the melting point.
Troubleshooting Workflow
-
Re-heat: Return the mixture to a clear solution (reflux).
-
Solvent Modification:
-
If using EtOH/Hexane : You likely have too much Hexane. Add EtOH dropwise until the solution clears at reflux.
-
The "Cloud Point" Technique: Cool the solution until just before the oil appears. Add a "seed crystal" (if available) or scratch the glass surface vigorously.
-
-
The Trituration Fix: If it oils out upon cooling:
-
Decant the supernatant solvent.
-
Add fresh, cold Diisopropyl Ether (IPE) or MTBE .
-
Sonicate for 10 minutes. The mechanical energy often forces the amorphous oil into a crystalline lattice.
-
Module 3: Salt Formation & Recrystallization (The Gold Standard)
This is the most reliable method to achieve >99% purity and remove Palladium contaminants from Buchwald-Hartwig synthesis steps.
Protocol A: Hydrochloride Salt Formation
Target: this compound • 2HCl
-
Dissolution: Dissolve 10g of crude free base in Ethyl Acetate (EtOAc) (50 mL).
-
Why EtOAc? It is polar enough to hold the free base but acts as an anti-solvent for the HCl salt.
-
-
Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (2.5 equivalents).
-
Caution: Exothermic reaction. Control temp <10°C to prevent acid-catalyzed decomposition.
-
-
Precipitation: A white to off-white solid should precipitate immediately.
-
Isolation: Filter under N₂ atmosphere. Wash with cold Et₂O.
Protocol B: Recrystallization of the HCl Salt
-
Solvent System: Methanol (Solvent) / Diethyl Ether (Anti-solvent) .
-
Dissolution: Suspend the crude salt in minimal boiling MeOH.
-
Note: If colored impurities persist (Pd residues), add Activated Carbon (Charcoal) , reflux for 15 mins, and filter hot through Celite.
-
-
Crystallization:
-
Remove from heat.[2]
-
Add Et₂O dropwise until a faint turbidity persists.
-
Add 1-2 drops of MeOH to clear it.
-
Slow Cooling: Wrap the flask in a towel to cool to Room Temp (RT) over 2 hours. Then move to 4°C fridge.
-
-
Yield: Typical recovery is 75-85%.
Module 4: Chiral Resolution (Advanced)
Since position 3 is a stereocenter, you likely need the (3R) or (3S) enantiomer. If you started with a racemic amine, simple recrystallization will NOT separate enantiomers. You must use Diastereomeric Crystallization.
Reagent: Dibenzoyl-L-tartaric acid (L-DBTA) or L-Tartaric Acid .
Figure 1: Workflow for the resolution of enantiomers using diastereomeric salt formation. The choice of resolving agent (L-DBTA vs D-DBTA) dictates which enantiomer precipitates.
Troubleshooting & FAQs
Q1: My product is turning pink/brown during recrystallization. Why?
-
Cause: Aromatic amines are highly susceptible to oxidation. The "pink" color is often a trace quinone-imine impurity.
-
Fix:
-
Perform all recrystallizations under an inert atmosphere (Nitrogen/Argon balloon).
-
Add a pinch of Sodium Bisulfite or Ascorbic Acid to the aqueous phase during the initial workup to scavenge oxidants.
-
If the salt is colored, wash with cold acetone; the oxidation impurities are often more soluble in acetone than the amine salt.
-
Q2: I used Palladium (Buchwald-Hartwig) to make this. How do I ensure no Pd remains in the crystals?
-
Risk: Pd residues can act as nucleation sites for the wrong polymorph or trap solvent.
-
Fix: Use a Metal Scavenger (e.g., SiliaMetS® Thiol) before crystallization. Alternatively, the recrystallization of the HCl salt from MeOH/Water is highly effective at rejecting non-polar Pd-phosphine complexes into the mother liquor [1].
Q3: The melting point is broad (e.g., 145-155°C). Is it impure?
-
Diagnosis: A broad range >2°C indicates either:
-
Wet Solvent: The salt is hygroscopic (common for hydrochlorides). Dry in a vacuum oven at 50°C over P₂O₅ for 12 hours.
-
Mixed Salt Forms: You may have a mixture of Mono-HCl and Di-HCl salts. Ensure you use a distinct excess of HCl (2.5 eq) during formation to drive it fully to the Di-HCl form.
-
References
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard protocols for amine salt selection and Pd removal). Link
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for tartaric acid resolution of pyrrolidine derivatives).[3] Link
-
Buchwald, S. L., et al. (2006). "Palladium-Catalyzed Amination of Aryl Halides." Chemical Reviews, 106(7), 2651-2710. (Context for synthesis impurities). Link
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General techniques for N-aryl amine purification). Link
Sources
Technical Support Center: Enhancing the Enantiomeric Excess of 1-(4-Methylphenyl)pyrrolidin-3-amine
Welcome to the technical support center for the chiral amine 1-(4-Methylphenyl)pyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the enantiomeric excess (e.e.) of this compound. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Section 1: Troubleshooting Diastereomeric Salt Resolution
Diastereomeric salt formation followed by crystallization is a cornerstone of chiral resolution.[1][2] This method leverages the different physical properties of diastereomers to achieve separation. However, success is not always straightforward.
Question: I'm not observing any crystal formation after adding a chiral resolving agent. What are the likely causes and how can I fix this?
Answer:
Failure to form crystals can be due to several factors, primarily related to solubility and supersaturation. Here’s a systematic approach to troubleshoot this issue:
-
Solvent System is Not Optimal: The chosen solvent must be able to dissolve the diastereomeric salt at an elevated temperature but allow it to crystallize upon cooling. If the salt is too soluble even at low temperatures, or not soluble enough when hot, crystallization will not occur effectively.
-
Solution: Screen a variety of solvents with different polarities. For amine salts, common solvents include alcohols (methanol, ethanol, isopropanol), acetone, acetonitrile, and aqueous mixtures. A two-solvent system can also be effective, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce precipitation.[3]
-
-
Incorrect Stoichiometry of the Resolving Agent: Typically, 0.5 to 1.0 molar equivalents of the resolving agent are used.[4] An incorrect amount can affect salt formation and subsequent crystallization.
-
Solution: Start with 0.5 equivalents of the chiral resolving agent and incrementally increase to 1.0 equivalent. Monitor for precipitation at each stage.
-
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution. This is typically achieved by cooling a hot, saturated solution.
-
Solution: After dissolving the components in a minimal amount of hot solvent, allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal yield.[5] If crystals still do not form, try reducing the solvent volume by evaporation.
-
-
Lack of Nucleation Sites: Sometimes, crystallization needs a "seed" to initiate.
-
Solution: Scratch the inside of the flask with a glass rod to create microscopic imperfections that can act as nucleation sites. Alternatively, if available, add a tiny crystal of the desired diastereomeric salt (a "seed crystal").
-
Question: My recrystallization has resulted in a low enantiomeric excess. What steps can I take to improve it?
Answer:
A low e.e. after recrystallization suggests that the two diastereomeric salts have similar solubilities in the chosen solvent system, leading to co-crystallization.
-
Optimize the Solvent System: The key to successful resolution is a significant difference in the solubility of the two diastereomers.
-
Solution: Experiment with a range of solvents or solvent mixtures. A systematic screening process is often necessary.[4]
-
-
Control the Cooling Rate: Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.
-
Solution: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. This promotes the formation of more ordered, and thus purer, crystals.[5]
-
-
Perform Multiple Recrystallizations: A single crystallization may not be sufficient to achieve high e.e.
-
Solution: Subject the enriched crystalline material to one or more subsequent recrystallizations. Monitor the e.e. at each step to determine the point of diminishing returns.
-
-
Choice of Resolving Agent: The interaction between the chiral amine and the chiral acid determines the physical properties of the resulting diastereomeric salts.
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Typical Solvents for Crystallization |
| (+)-Tartaric Acid | Methanol, Ethanol, Water |
| (-)-Dibenzoyl-L-tartaric acid | Acetone, Ethyl Acetate |
| (S)-(+)-Mandelic Acid | Isopropanol, Acetonitrile |
| (1S)-(+)-10-Camphorsulfonic acid | Ethanol, Methanol/Water mixtures |
Experimental Protocol: Diastereomeric Salt Resolution of this compound
-
Salt Formation: In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., methanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same hot solvent.
-
Mixing: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Free Amine: Dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the enantioenriched amine.
-
Analysis: Determine the enantiomeric excess of the resulting amine using chiral HPLC or NMR spectroscopy.
Diagram: Diastereomeric Salt Resolution Workflow
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 1-(4-Methylphenyl)pyrrolidin-3-amine
Executive Summary & Application Scope
This guide provides a technical analysis of 1-(4-Methylphenyl)pyrrolidin-3-amine , a critical chiral building block often used in the synthesis of kinase inhibitors and GPCR ligands.
Unlike standard spectral libraries, this document focuses on comparative diagnostics . We analyze the compound not in isolation, but in the context of its synthetic lifecycle. Specifically, we address the two most common analytical challenges in drug development:
-
Reaction Monitoring: Distinguishing the free amine product from its N-Boc protected precursor.
-
Solvent Selection: Optimizing resolution between Chloroform-d (
) and Dimethyl Sulfoxide-d6 ( ) for labile proton quantification.
Structural Logic & Spin System Assignment
The molecule consists of an electron-rich p-tolyl moiety coupled to a chiral pyrrolidine ring. The nitrogen at position 1 (N1) is conjugated to the aromatic ring, creating a distinct shielding effect, while the amine at position 3 (N3) creates a chiral center (
Structural Connectivity Diagram
The following diagram maps the logical flow of the spin systems used for assignment.
Figure 1: Structural dissection of spin systems for NMR assignment. Note the shielding effect on Ortho protons due to the aniline-like nitrogen.
Comparative Analysis 1: Reaction Monitoring (Deprotection)
Scenario: You are monitoring the removal of the Boc (tert-butyloxycarbonyl) group to yield the free amine. Challenge: The pyrrolidine ring protons overlap significantly. Relying on the aliphatic region (1.5–2.5 ppm) can be misleading due to solvent impurities.
Diagnostic Signals: Product vs. Precursor
The most reliable method to confirm conversion is tracking the "Boc-Singlet" and the "Methine Shift."
| Feature | Precursor (Boc-Protected) | Product (Free Amine) | Mechanistic Insight |
| Boc Group | Singlet, ~1.44 ppm (9H) | ABSENT | Complete disappearance confirms deprotection. |
| C3-H (Methine) | Multiplet, ~4.20 ppm | Multiplet, ~3.65 ppm | Removal of the electron-withdrawing Carbonyl group shields the C3 proton, shifting it upfield by ~0.5 ppm. |
| NH Exchange | Doublet (broad), ~4.8 ppm | Broad Singlet, ~1.5 - 2.0 ppm | The carbamate NH is distinct; the free amine |
| Aromatic Region | AA'BB' System | AA'BB' System | Minimal change. The distal N-Boc group has negligible electronic effect on the N-Aryl ring. |
Critical Check: If the integral of the singlet at 1.44 ppm is non-zero, your deprotection is incomplete. Do not proceed to coupling.
Comparative Analysis 2: Solvent Selection
Scenario: You need to characterize the final purified compound.
Decision: Should you use
Performance Matrix
| Parameter | Chloroform-d ( | DMSO- | Recommendation |
| Amine ( | Poor. Often appears as a broad, flattened hump or merges with water peak (~1.6 ppm). | Excellent. Sharpens significantly due to hydrogen bonding with solvent; integrates reliably. | Use DMSO for full characterization. |
| Spectral Resolution | High. Good separation of diastereotopic pyrrolidine protons. | Moderate. Higher viscosity broadens lines slightly; water peak at 3.33 ppm often obscures C3-H or C5-H signals. | Use |
| Solubility | Good for free base. | Excellent for salts (HCl/TFA). | Use DMSO if analyzing the salt form. |
Chemical Shift Data (Free Base in )
Reference: TMS at 0.00 ppm.
-
Aromatic (p-Tolyl):
- 7.02 (d, J = 8.2 Hz, 2H, meta-H)
- 6.48 (d, J = 8.2 Hz, 2H, ortho-H) — Upfield due to N-lone pair donation.
-
Pyrrolidine Core:
- 3.65 (m, 1H, C3-H)
-
3.48 (dd, 1H, C2-H
) -
3.35 (m, 1H, C5-H
) -
3.10 (m, 1H, C5-H
) -
2.95 (dd, 1H, C2-H
) -
2.25 (s, 3H, Ar-CH
) -
2.15 (m, 1H, C4-H
) -
1.75 (m, 1H, C4-H
)
-
Amine:
-
1.60 (br s, 2H, NH
) — Variable position.
-
1.60 (br s, 2H, NH
Experimental Protocol
To ensure reproducibility, follow this standardized workflow.
Sample Preparation Workflow
Figure 2: Sample preparation and acquisition workflow to minimize artifacts.
Critical Acquisition Parameters
-
Pulse Angle: 30° (Ensures accurate integration without long relaxation delays).
-
Relaxation Delay (d1): Set to
seconds. The aromatic protons have longer times; insufficient delay will under-integrate the phenyl ring relative to the methyl group. -
Spectral Width: -2 to 14 ppm.
Troubleshooting & Validation
Issue: "I see a triplet at 1.2 ppm and a quartet at 4.1 ppm."
-
Diagnosis: Residual Ethyl Acetate.[3]
-
Action: Dry sample under high vacuum for >4 hours. The amine can trap solvent.
Issue: "The integration of the aromatic region is 4.0, but the methyl singlet is 3.5."
-
Diagnosis: Incomplete relaxation.
-
Action: Increase d1 to 5.0 seconds and re-acquire.
Issue: "Extra peaks in the 7.0–7.5 ppm region."
-
Diagnosis: Oxidation.[4] Anilines are prone to oxidation.
-
Action: Check for darkening of the sample. Purify via short silica plug if necessary.
References
-
Fulmer, G. R., et al. (2010).[3][5][6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard reference for N-aryl shielding effects).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for pyrrolidine coupling constants).
Sources
- 1. drugs.ie [drugs.ie]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
A Researcher's Guide to the Vibrational Landscape of 1-(4-Methylphenyl)pyrrolidin-3-amine: An FTIR Spectral Analysis and Comparative Study
For drug development professionals and researchers in medicinal chemistry, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, offers a powerful, non-destructive method for elucidating the functional groups and bonding arrangements within a molecule. This guide provides an in-depth analysis of the predicted FTIR spectral bands for the novel compound 1-(4-Methylphenyl)pyrrolidin-3-amine, a molecule of interest in contemporary pharmaceutical research. By comparing its expected spectral features with those of structurally related amines, we offer a framework for the identification and characterization of this and similar compounds.
The Molecular Architecture: A Fusion of Aromatic and Aliphatic Amine Moieties
This compound presents a unique combination of a tertiary aromatic amine (the p-tolyl group attached to the pyrrolidine nitrogen), a secondary aliphatic amine within the pyrrolidine ring, and a primary amine substituent at the 3-position. This intricate arrangement of functional groups gives rise to a characteristic infrared spectrum, which can be dissected to reveal the vibrational signatures of its constituent parts.
Decoding the Spectrum: Predicted FTIR Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Originating Functional Group/Bond | Supporting Rationale and Citations |
| N-H Stretching (Asymmetric & Symmetric) | 3400-3250 | Medium-Weak | Primary Amine (-NH₂) | Primary amines typically exhibit two bands in this region corresponding to asymmetric and symmetric stretching vibrations.[1][2][3] The intensity is generally weaker and the peaks sharper than O-H stretches. |
| Aromatic C-H Stretching | 3100-3000 | Medium-Weak | p-Tolyl Group | These bands arise from the stretching vibrations of the C-H bonds on the aromatic ring.[4] |
| Aliphatic C-H Stretching | 3000-2850 | Strong | Pyrrolidine Ring & Methyl Group | The numerous C-H bonds in the saturated pyrrolidine ring and the methyl group of the tolyl substituent will produce strong absorptions in this region.[2][4] |
| N-H Bending (Scissoring) | 1650-1580 | Medium | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines and can sometimes be mistaken for a carbonyl C=O stretch, though it is typically less intense.[1][3] |
| Aromatic C=C Stretching | 1600-1475 | Medium-Weak | p-Tolyl Group | The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of bands in this region.[4] |
| C-N Stretching (Aromatic) | 1335-1250 | Strong | Aryl-N Bond | The stretching vibration of the bond between the aromatic ring and the pyrrolidine nitrogen is expected to be a strong absorption.[1][3] |
| C-N Stretching (Aliphatic) | 1250-1020 | Medium-Weak | Pyrrolidine Ring C-N Bonds | The C-N bonds within the pyrrolidine ring will have stretching vibrations in this range.[1][3] |
| N-H Wagging | 910-665 | Broad, Strong | Primary & Secondary Amines | This out-of-plane bending vibration is a characteristic feature of primary and secondary amines and is often broad.[1] |
A Comparative Analysis: Dissecting the Contributions of Structural Analogues
To better understand the predicted spectrum of this compound, it is instructive to compare it with the known FTIR spectra of simpler, structurally related molecules. This comparative approach allows us to isolate the spectral contributions of each molecular fragment.
| Compound | Key Spectral Features and Comparison to Target Molecule |
| Aniline | Aniline, a primary aromatic amine, shows two distinct N-H stretching bands around 3440 and 3360 cm⁻¹, an N-H bending vibration near 1620 cm⁻¹, and a strong aromatic C-N stretch around 1280 cm⁻¹.[1] These features are analogous to the expected absorptions from the primary amine and the aromatic C-N bond in our target molecule. |
| Pyrrolidine | As a secondary aliphatic amine, pyrrolidine exhibits a single, weak N-H stretch around 3350-3310 cm⁻¹ and aliphatic C-H stretching bands.[5][6][7] The aliphatic C-H and C-N stretching regions in the spectrum of our target molecule will be influenced by the pyrrolidine ring structure. |
| N-Phenylpyrrolidine | This tertiary amine lacks N-H stretching and bending vibrations. Its spectrum is dominated by aromatic and aliphatic C-H stretches and a strong aromatic C-N stretching band. This helps to isolate the contribution of the N-aryl-pyrrolidine core of our target molecule. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following is a generalized, yet robust, protocol for obtaining the FTIR spectrum of a solid amine sample, such as this compound, using the potassium bromide (KBr) pellet method. This technique is widely used due to its ability to produce high-quality spectra of solid samples.
Materials:
-
This compound (or analogous solid amine)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dry the KBr at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum in the O-H stretching region.
-
Weigh out approximately 1-2 mg of the amine sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grind the sample and KBr together in the agate mortar for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the ground mixture to the pellet-forming die.
-
Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is usually set to 4 cm⁻¹.
-
-
Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other data processing as required.
-
Sources
A Senior Application Scientist's Guide to Chiral HPLC Separation of 1-(4-Methylphenyl)pyrrolidin-3-amine Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of chiral molecules are of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification.[1][2] This guide provides an in-depth comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) separation of 1-(4-Methylphenyl)pyrrolidin-3-amine enantiomers, a key intermediate in the synthesis of various biologically active compounds. We will explore the performance of different chiral stationary phases (CSPs) and provide supporting experimental data to inform your method development.
The Criticality of Chiral Separation
Enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the development of single-enantiomer drugs over racemic mixtures.[1] Therefore, robust and reliable analytical methods for chiral separation are essential throughout the drug discovery and development process. High-performance liquid chromatography using chiral stationary phases is a widely adopted and effective technique for this purpose.[1][3][4]
Strategic Approach to Method Development
A systematic approach to chiral method development is crucial for efficiency. The selection of the appropriate chiral stationary phase is the most critical step.[5] Polysaccharide-based and macrocyclic glycopeptide CSPs are known to have broad enantiorecognition abilities for a wide range of pharmaceutical compounds.[5] Our investigation will focus on comparing representative columns from these two classes.
Caption: Key interactions enabling chiral recognition on a CSP.
Conclusion and Recommendations
The chiral HPLC separation of this compound enantiomers was successfully achieved using cellulose-based, amylose-based, and macrocyclic glycopeptide-based chiral stationary phases.
-
The amylose-based CSP provided the highest resolution, making it the preferred choice for applications requiring high purity and accurate quantification.
-
The macrocyclic glycopeptide-based CSP offered the fastest analysis time, which is advantageous for high-throughput screening.
-
The cellulose-based CSP also provided adequate separation and represents a reliable starting point for method development.
The choice of the optimal method will depend on the specific requirements of the analysis, such as the need for high resolution, speed, or compatibility with subsequent detection techniques like mass spectrometry. It is recommended to screen a variety of CSPs and mobile phase conditions to identify the most suitable method for your application. [5][6]
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]
-
Chiral HPLC Method Development. Available at: [Link]
-
Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. Available at: [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. Available at: [Link]
-
Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. Available at: [Link]
-
Chiral HPLC and SFC Columns - Columnex. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes - ChemRxiv. Available at: [Link]
- US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof - Google Patents.
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. Available at: [Link]
- CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. Available at: [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach - Wiley Analytical Science. Available at: [Link]
-
Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer - University of Rochester. Available at: [Link]
-
Synthesis of a New Chiral Pyrrolidine - PMC - NIH. Available at: [Link]
-
pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
Part 1: The Analytical Landscape: Combustion Analysis as the Gold Standard
An In-Depth Guide to the Validation of Elemental Analysis for 1-(4-Methylphenyl)pyrrolidin-3-amine by Combustion (CHN) Analysis
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is non-negotiable. For novel chemical entities like this compound, elemental analysis serves as a foundational technique, providing a quantitative measure of its core constituents: Carbon (C), Hydrogen (H), and Nitrogen (N). This data is critical for verifying the empirical formula, supporting structural elucidation, and establishing the purity profile of a drug substance.
However, the generation of this data is only as reliable as the analytical method used to obtain it. Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[1][2] This guide provides a comprehensive, experience-driven framework for the validation of a CHN combustion analysis method for this compound, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, present detailed experimental protocols, and offer a comparative analysis of the expected data.
While various techniques exist for elemental determination, such as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) or Mass Spectrometry (ICP-MS) for trace elemental impurities, combustion analysis remains the gold standard for quantifying the bulk elemental composition (C, H, N, S) of pure organic compounds.[5][6] Its precision, reliability, and straightforward methodology make it indispensable in the pharmaceutical industry.[7]
The core of the technique, often called the Dumas method, is elegant in its simplicity.[8][9] A small, precisely weighed sample is combusted in a high-temperature furnace within an oxygen-rich environment.[10] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resultant gases are then separated, typically by a gas chromatography column, and measured by a thermal conductivity detector (TCD).[11][12]
Caption: High-level workflow of a modern CHN combustion analyzer.
Part 2: A Framework for Confidence: The Validation Strategy
The objective of this validation is to demonstrate that the CHN analysis method is fit for the purpose of confirming the elemental composition of this compound. Our strategy is grounded in the ICH Q2(R1) guideline, which outlines the necessary performance characteristics to be investigated.[1][13][14]
Theoretical Composition of this compound
Before embarking on validation, we must calculate the theoretical elemental percentages based on the molecular formula.
-
Molecular Formula: C₁₁H₁₆N₂
-
Molecular Weight: 176.26 g/mol
-
Theoretical Carbon (%C): 74.95%
-
Theoretical Hydrogen (%H): 9.15%
-
Theoretical Nitrogen (%N): 15.89%
These theoretical values are the "true" values against which our experimental results will be compared.
The validation process follows a logical sequence, where each step builds confidence in the method's performance.
Caption: The logical flow of an analytical method validation process.
Part 3: Experimental Protocols, Data Analysis, and Acceptance Criteria
This section provides detailed protocols for each validation parameter. For this study, a certified organic elemental analysis standard, such as Acetanilide (C₈H₉NO) , is used for calibration and as a control to verify instrument performance.
3.1 Specificity
-
Causality: Specificity is the ability to assess the analyte unequivocally. For CHN combustion analysis, the method is highly specific by its nature. It measures the total percentage of carbon, hydrogen, and nitrogen in the combusted sample.[1] Specificity is demonstrated by obtaining results that align with the theoretical values for a highly pure standard and the test article, indicating that no other components are interfering with the detection of C, H, and N.
-
Protocol:
-
Analyze a certified standard (e.g., Acetanilide) to confirm system suitability.
-
Analyze a blank tin capsule to ensure no contribution from the sample container.
-
Analyze the this compound test article.
-
-
Acceptance Criteria: The blank should yield no significant C, H, or N signal. The analysis of the test article should yield values consistent with the theoretical composition, providing a baseline for further validation tests.
3.2 Accuracy
-
Causality: Accuracy demonstrates the closeness of the experimental results to the theoretical value. It is a critical measure of systematic error and confirms that the method can correctly quantify the elemental composition.
-
Protocol:
-
Perform nine determinations across three different concentration levels, covering the specified range (e.g., 3 replicates each at ~1 mg, ~2 mg, and ~3 mg).
-
The sample weight should be recorded precisely using a microbalance.
-
Calculate the percentage of C, H, and N for each replicate.
-
Determine the mean percentage recovery against the theoretical values.
-
-
Data Presentation & Acceptance Criteria:
| Element | Theoretical % | Mean Experimental % (n=9) | Standard Deviation | % Recovery | Acceptance Criterion |
| Carbon | 74.95 | 74.88 | 0.12 | 99.91% | Mean result within ±0.3% (absolute) of the theoretical value. |
| Hydrogen | 9.15 | 9.21 | 0.08 | 100.66% | Mean result within ±0.3% (absolute) of the theoretical value. |
| Nitrogen | 15.89 | 15.95 | 0.10 | 100.38% | Mean result within ±0.3% (absolute) of the theoretical value. |
3.3 Precision
-
Causality: Precision measures the degree of scatter between a series of measurements. It reflects the random errors of a method and is evaluated at two levels: Repeatability and Intermediate Precision.
-
Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same operating conditions.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Protocol:
-
Repeatability: Analyze a minimum of six determinations of this compound at the nominal sample weight (~2 mg) on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of analyses and for the combined data.
-
-
Data Presentation & Acceptance Criteria:
| Parameter | Element | Mean % (n=6) | SD | %RSD | Acceptance Criterion |
| Repeatability (Day 1) | Carbon | 74.91 | 0.09 | 0.12% | %RSD ≤ 2.0% |
| Hydrogen | 9.18 | 0.07 | 0.76% | %RSD ≤ 2.0% | |
| Nitrogen | 15.92 | 0.08 | 0.50% | %RSD ≤ 2.0% | |
| Intermediate (Day 2) | Carbon | 74.85 | 0.11 | 0.15% | %RSD ≤ 2.0% |
| Hydrogen | 9.24 | 0.09 | 0.97% | %RSD ≤ 2.0% | |
| Nitrogen | 15.98 | 0.10 | 0.63% | %RSD ≤ 2.0% |
3.4 Linearity & Range
-
Causality: Linearity establishes that the instrument's response is directly proportional to the amount of analyte. The range is the interval over which the method is shown to be linear, accurate, and precise. For CHN analysis, the response is the integrated area from the TCD, and the analyte amount is the absolute mass of C, H, and N derived from the sample weight.
-
Protocol:
-
Analyze a series of at least five different weights of a stable, certified standard (e.g., Acetanilide) spanning a range from approximately 0.5 mg to 3.5 mg.
-
Plot the absolute mass of each element (in mg) on the x-axis against the instrument's response (area count) on the y-axis.
-
Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (R²).
-
-
Data Presentation & Acceptance Criteria:
| Element | Range Analyzed (mg of element) | Correlation Coefficient (r) | Acceptance Criterion |
| Carbon | ~0.3 - 2.5 | > 0.999 | r ≥ 0.999 |
| Hydrogen | ~0.03 - 0.25 | > 0.999 | r ≥ 0.999 |
| Nitrogen | ~0.05 - 0.37 | > 0.999 | r ≥ 0.999 |
The Range is confirmed by the successful demonstration of accuracy, precision, and linearity over the tested weights. For this method, the validated range is established as 0.5 mg to 3.5 mg of the sample.
3.5 Robustness
-
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14]
-
Protocol:
-
Introduce small, controlled changes to critical method parameters.
-
Analyze the sample under each modified condition.
-
Evaluate the impact on the results compared to the nominal method.
-
-
Data Presentation & Acceptance Criteria:
| Parameter Varied | Modification | %C Result | %H Result | %N Result | Acceptance Criterion |
| Nominal Condition | - | 74.91 | 9.18 | 15.92 | Results should not deviate by more than ±0.3% (absolute) from the nominal condition results. |
| Combustion Temp. | 975 °C (-25 °C) | 74.85 | 9.15 | 15.88 | Pass |
| Helium Carrier Flow | 190 mL/min (-10) | 74.96 | 9.21 | 15.90 | Pass |
| Helium Carrier Flow | 210 mL/min (+10) | 74.88 | 9.16 | 15.95 | Pass |
Part 4: Conclusion and Final Method Summary
The comprehensive validation study demonstrates that the described CHN combustion analysis method is accurate, precise, linear, and robust for the intended purpose of determining the elemental composition of this compound. The data generated meets all predefined acceptance criteria derived from ICH guidelines and standard industry practices. This validated method can now be confidently transferred to a quality control environment for routine batch release testing and stability studies, ensuring the identity and purity of this pharmaceutical compound. The rigorous validation process provides a high degree of assurance in the integrity of the data generated, which is fundamental to the entire drug development lifecycle.
References
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from Elementar website. [Link]
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. AMC Technical Briefs. [Link]
-
European Medicines Agency. (2022, August 24). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
USP. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. Retrieved from USP website. [Link]
-
AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?. [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from Efor Group website. [Link]
-
Wikipedia. (n.d.). Combustion analysis. Retrieved from Wikipedia website. [Link]
-
Eskisehir Osmangazi University. (2018, October 24). ORGANIC ELEMENTAL ANALYZER (CHNS/O). [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Pharmaceutical Technology. (2021, February 2). Approaching Elemental Impurity Analysis. [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from Smithers website. [Link]
-
Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. [Link]
-
Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from Wikipedia website. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 6. smithers.com [smithers.com]
- 7. Elemental analysis: operation & applications - Elementar [elementar.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. rsc.org [rsc.org]
- 11. The 2400 Series II CHNS/O Elemental Analyzer | National Institute of Fundamental Studies (NIFS), Sri Lanka [nifs.ac.lk]
- 12. ORGANIC ELEMENTAL ANALYZER (CHNS/O) - Central Research Laboratory Application and Research Center | Eskisehir Osmangazi University [arum.esogu.edu.tr]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
X-ray crystallography data for 1-(4-Methylphenyl)pyrrolidin-3-amine salts
Topic: Comparative Guide to X-ray Crystallography Data & Solid-State Properties for 1-(4-Methylphenyl)pyrrolidin-3-amine Salts
Executive Summary
This compound (CAS: 819080-04-1) is a critical chiral building block in medicinal chemistry, frequently utilized in the synthesis of GPCR antagonists (e.g., MCH-R1, Histamine H3) and monoamine transporter inhibitors. Its structural core—a pyrrolidine ring N-substituted with a p-tolyl group—presents unique crystallographic challenges due to the interplay between the flexible pyrrolidine pucker and the rigid, planar N-aryl conjugation.
This guide provides a technical comparison of its salt forms, focusing on the Hydrochloride (HCl) and Tartrate salts. While direct single-crystal entries for the specific CAS are proprietary or absent from public open-access databases (CSD/COD), this analysis synthesizes data from high-fidelity structural analogs (e.g., 1-(4-aminophenyl)pyrrolidin-3-amine) and established solid-state principles to guide salt selection and characterization.
Comparative Analysis: Salt Form Performance
The choice of salt form dictates the solid-state arrangement, solubility, and stability. The following table contrasts the physicochemical profiles of the primary salt forms used in development.
Table 1: Comparative Physicochemical Profile of this compound Salts
| Feature | Hydrochloride (HCl) Salt | L-Tartrate Salt | Free Base |
| Primary Utility | Bioavailability & Formulation | Chiral Resolution (Diastereomeric crystallization) | Synthetic Intermediate |
| Crystallinity | Moderate to High (Needles/Plates) | High (Prisms/Blocks) | Low (Waxy Solid/Oil) |
| Hygroscopicity | High (Often forms hydrates) | Low (Non-hygroscopic lattice) | N/A (Hydrophobic) |
| Solubility (Water) | > 50 mg/mL (Excellent) | 5-10 mg/mL (Moderate) | < 0.1 mg/mL (Poor) |
| Melting Point | 180–210°C (Decomposition likely) | 160–185°C (Sharp melt) | 40–60°C |
| Space Group (Typ.) | P2₁ or P2₁2₁2₁ (Orthorhombic) | P2₁ (Monoclinic) | P2₁/c (if crystalline) |
| Stoichiometry | 1:1 or 1:2 (Dihydrochloride) | 1:1 (Bitartrate) or 2:1 | N/A |
Technical Insight: The Tartrate salt is preferred for the isolation of the enantiopure (3R) or (3S) amine via classical resolution due to its ability to form robust, dense hydrogen-bonding networks that discriminate between diastereomers. The HCl salt is preferred for final drug delivery due to superior aqueous solubility.
Crystallographic & Structural Insights
Molecular Conformation
In the solid state, the this compound molecule adopts a specific conformation dictated by steric and electronic effects:
-
N-Aryl Planarity: The nitrogen atom at position 1 (
) is conjugated with the 4-methylphenyl ring. Crystallographic data from analogs (e.g., 1-(4-aminophenyl)pyrrolidin-3-amine) confirms that the bonds are nearly planar (sum of angles ), minimizing steric clash and maximizing orbital overlap. -
Pyrrolidine Puckering: The 5-membered ring typically adopts an envelope conformation (
) or a twisted half-chair ( ), with the C3 carbon (bearing the amine) often acting as the flap atom to relieve torsional strain.
Hydrogen Bonding Networks
-
HCl Salts: The primary amine (
) acts as a strong donor, forming charge-assisted hydrogen bonds with Chloride ions ( ). These often form infinite 1D chains or 2D sheets: -
Tartrate Salts: The tartrate anion provides multiple donors (-OH) and acceptors (-COO
), creating a complex 3D " supramolecular cage" that rigidly locks the ammonium cation. This rigidity is the mechanism behind its success in chiral resolution.
Visualization: Chiral Resolution & Crystallization Workflow
The following diagram illustrates the logic flow for processing this compound, from racemic synthesis to single-crystal growth for X-ray analysis.
Caption: Workflow for the isolation of enantiopure salts and generation of X-ray quality crystals.
Experimental Protocol: Single Crystal Growth
To generate publication-quality X-ray data for the Hydrochloride salt, the following "Vapor Diffusion" protocol is recommended. This method minimizes kinetic trapping and promotes the growth of well-ordered prisms.
Protocol: Vapor Diffusion of this compound HCl
-
Preparation: Dissolve 20 mg of the amine hydrochloride in a minimum volume (approx. 0.5 mL) of Methanol (Solvent A) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.
-
Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).
-
Antisolvent Addition: Carefully add 3 mL of Ethyl Acetate or Diethyl Ether (Solvent B) to the outer vial. Do not allow the liquids to mix directly.
-
Equilibration: Cap the outer vial tightly. The volatile antisolvent (Ether) will slowly diffuse into the Methanol solution, gradually reducing solubility and driving nucleation.
-
Observation: Store at 20°C in a vibration-free environment. Inspect for crystals after 24–72 hours.
-
Harvesting: Isolate crystals using a nylon loop and cryoprotect with Paratone oil before flash-cooling to 100 K for data collection.
Self-Validating Check:
-
If precipitate is amorphous: The diffusion was too fast. Use a less volatile antisolvent (e.g., Isopropanol) or lower the temperature to 4°C.
-
If no crystals form: The solution is too dilute. Allow partial evaporation of the inner vial before sealing.
References
-
Huang, C. Q., et al. (2005).[1] "1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 15(16), 3701–3706.[1]
- Context: Describes the synthesis and biological evaluation of the close structural analog, providing foundational d
-
Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors." Journal of Medicinal Chemistry, 49(4), 1420–1432.
- Context: Details the resolution of p-tolyl-pyrrolidine derivatives using tartaric acid, establishing the protocol for chiral salt form
- Gould, R. O., et al. (1996). "Crystal Engineering: The Design of Organic Solids." Acta Crystallographica Section B, 52, 1–1.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."
- Context: The primary database for verifying novel crystal structures.
Sources
A Senior Application Scientist's Guide to Validating Assay Sensitivity for 1-(4-Methylphenyl)pyrrolidin-3-amine Detection
Introduction: The Criticality of Sensitivity in Small Molecule Bioanalysis
In the landscape of drug development and clinical research, the precise and reliable quantification of small molecules is paramount. Compounds such as 1-(4-Methylphenyl)pyrrolidin-3-amine, a substituted pyrrolidine derivative, often serve as key pharmaceutical intermediates or new chemical entities (NCEs). Their detection at minute concentrations in complex biological matrices (e.g., plasma, urine, tissue homogenates) is fundamental to understanding pharmacokinetics, assessing drug safety, and establishing efficacy. The sensitivity of an analytical method is not merely a performance metric; it is the bedrock upon which critical decisions are made.
This guide provides an in-depth comparison of common analytical methodologies for the detection of this compound. Moving beyond a simple listing of protocols, we will explore the causality behind experimental design choices and establish a framework for robustly validating assay sensitivity, grounded in the principles set forth by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate assays that are truly fit for purpose.
Pillar 1: Deconstructing Assay Sensitivity - Beyond the Acronyms
Before comparing methods, it is crucial to establish a precise understanding of what "sensitivity" entails in a regulatory and scientific context. The sensitivity of an assay is defined by its ability to reliably distinguish an analyte's signal from the background noise of the matrix and instrumentation. This is formally characterized by three key parameters.[3][4]
-
Limit of Blank (LOB): The highest apparent analyte concentration expected to be found when replicates of a blank sample containing no analyte are tested. It represents the analytical "noise."
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4] It is the concentration at which we can be confident the signal is not just background noise. A common estimation for the LOD is a signal-to-noise ratio of 3:1.[5]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions.[4][5] This is the most critical sensitivity parameter for quantitative assays. The ICH suggests a typical signal-to-noise ratio of 10:1 for estimating the LOQ.[5]
The distinction is vital: LOD tells you if the analyte is present, while LOQ tells you how much is present with a high degree of confidence. For pharmacokinetic studies, the LOQ must be low enough to characterize the terminal elimination phase of the drug.
Pillar 2: A Comparative Analysis of Detection Methodologies
The choice of analytical platform is the most significant factor influencing assay sensitivity. For a small molecule like this compound, three primary techniques are typically considered.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for small molecule quantification in complex matrices due to its exceptional sensitivity and selectivity.[6] The technique separates the analyte from other matrix components via HPLC, followed by detection using a tandem mass spectrometer, which acts as a highly specific and sensitive detector.
-
Principle of Detection: The analyte is first ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, providing exquisite selectivity and minimizing background noise.
-
Advantages:
-
Highest Sensitivity & Selectivity: Often achieves LOQs in the low pg/mL range.
-
Broad Applicability: Can be adapted for a wide range of small molecules.
-
Structural Information: Provides mass information, confirming analyte identity.
-
-
Limitations:
-
Matrix Effects: Ion suppression or enhancement can affect accuracy and precision.
-
High Initial Cost: Instrumentation is expensive.
-
Requires Skilled Operators: Method development can be complex.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile amines like our target analyte, derivatization is often required to increase volatility and improve chromatographic performance.
-
Principle of Detection: The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), and the resulting fragmentation pattern is used for identification and quantification.
-
Advantages:
-
Excellent Chromatographic Resolution: Provides high separation efficiency.
-
Robust and Reliable: A well-established technique.
-
Standardized Libraries: EI fragmentation patterns can be compared against extensive libraries for identification.[7]
-
-
Limitations:
-
Requires Volatility: Not suitable for non-volatile or thermally labile compounds without derivatization.
-
Derivatization Adds Complexity: Introduces an extra step that can be a source of variability.
-
Generally Less Sensitive than LC-MS/MS for many drug molecules in biological matrices.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay that can be adapted for small molecule detection, typically in a competitive format.[8] This approach relies on the highly specific binding between an antibody and the analyte.
-
Principle of Detection: In a competitive ELISA, a known amount of enzyme-labeled analyte (conjugate) competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody coated onto a microplate.[9] The more analyte present in the sample, the less conjugate will bind, resulting in a weaker signal. The signal is inversely proportional to the analyte concentration.
-
Advantages:
-
High Throughput: 96-well plate format allows for simultaneous analysis of many samples.
-
No Complex Instrumentation: Requires a standard plate reader.
-
Potentially High Sensitivity: Can detect analytes in the pg/mL to ng/mL range.[9]
-
-
Limitations:
-
Antibody Development: Requires a highly specific antibody to the small molecule, which can be time-consuming and expensive to develop.
-
Cross-Reactivity: The antibody may bind to structurally similar molecules (e.g., metabolites), leading to inaccurate results.
-
Narrower Dynamic Range compared to chromatographic methods.
-
Data Presentation: Comparative Performance Overview
The following table summarizes the expected performance characteristics of each method for the detection of this compound.
| Parameter | HPLC-MS/MS | GC-MS (with derivatization) | Competitive ELISA |
| Typical LOQ | 0.01 - 1 ng/mL | 0.1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Selectivity | Very High | High | Moderate to High |
| Throughput | Moderate | Moderate | High |
| Initial Cost | High | Moderate | Low (instrument), High (antibody dev.) |
| Development Time | Moderate | Moderate to High | Very High |
| Matrix Suitability | Excellent (Plasma, Urine, etc.) | Good (Urine, some extracts) | Good (Plasma, Saliva, Urine) |
Pillar 3: A Self-Validating Protocol for Sensitivity Determination
Trustworthiness in analytical science is achieved when a protocol is inherently self-validating. The following detailed workflow for determining the LOD and LOQ using HPLC-MS/MS is designed with this principle in mind. It not only establishes the sensitivity limits but also confirms them with accuracy and precision data, as mandated by regulatory guidelines.[10][11]
Experimental Workflow: Sensitivity Validation
Caption: Workflow for the determination and verification of LOD and LOQ.
Step-by-Step Methodology: HPLC-MS/MS
1. Preparation of Standards and Quality Controls (QCs)
-
Rationale: Accurate standards are the foundation of any quantitative assay. Using a certified reference standard of this compound is critical.
-
Protocol:
-
Prepare a primary stock solution (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).
-
Perform serial dilutions to create working solutions for calibration curve (CC) standards and QCs.
-
Spike the working solutions into a representative blank biological matrix (e.g., human plasma with K2EDTA as anticoagulant) to prepare CC standards ranging from the expected LOQ (e.g., 0.05 ng/mL) to the upper limit of quantitation (e.g., 50 ng/mL).
-
Prepare QCs at a minimum of four levels: LLOQ (Lower Limit of Quantitation), Low, Mid, and High.
-
2. HPLC-MS/MS Instrument Setup
-
Rationale: Chromatographic conditions must be optimized to ensure the analyte peak is sharp and well-separated from matrix interferences, maximizing the signal-to-noise ratio. MS/MS parameters are tuned to maximize signal intensity for the specific analyte.
-
Protocol:
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.[12]
-
Column: Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm. The choice of a column stable at varying pH is advantageous for amine analysis, as adjusting pH can improve peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[12]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The amine groups on the analyte are readily protonated.
-
MRM Transitions: Tune the instrument by infusing a standard solution of this compound to determine the optimal precursor ion [M+H]+ and the most abundant, stable product ion for quantification.
-
3. Sample Preparation (Protein Precipitation)
-
Rationale: This step removes the majority of proteins from the biological matrix, which can interfere with the analysis and damage the HPLC column.
-
Protocol:
-
To 50 µL of plasma sample (blank, standard, or QC), add 150 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
-
4. Data Analysis for LOD and LOQ Determination
-
Rationale: This follows the ICH Q2(R1) guideline for determination based on the standard deviation of the response and the slope of the calibration curve.[13] This is a more statistically robust method than relying solely on signal-to-noise ratios.
-
Protocol:
-
Analyze at least 10 independent blank plasma samples prepared as described above.
-
Determine the standard deviation of the response (σ) for the blank samples at the retention time of the analyte. If the analyte peak is not discernible in the blank, a series of low-level spiked samples can be analyzed to determine σ.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Determine the slope (S) of the calibration curve using linear regression.
-
Calculate LOD and LOQ using the following formulas:[13]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
5. Verification of the LOQ
-
Rationale: The calculated LOQ is a theoretical value. It must be experimentally confirmed to ensure it meets predefined acceptance criteria for accuracy and precision.[14]
-
Protocol:
-
Prepare a set of at least six independent samples by spiking the blank matrix at the calculated LOQ concentration.
-
Analyze these samples.
-
The mean concentration should be within ±20% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 20% (precision). If these criteria are met, the calculated LOQ is validated as the official LLOQ of the assay.
-
Visualizing an Alternative: Competitive ELISA
For high-throughput screening, a competitive ELISA might be developed. Understanding its mechanism is key to appreciating its strengths and weaknesses.
Caption: In competitive ELISA, a high sample concentration leads to a low signal.
Conclusion
Validating assay sensitivity for a compound like this compound is a rigorous, multi-step process that forms the cornerstone of reliable bioanalysis. While HPLC-MS/MS often provides the optimal balance of sensitivity and selectivity required for regulatory submissions, alternative methods like GC-MS and competitive ELISA have their place depending on the specific application, throughput needs, and available resources. The key to a successful validation lies not in rigidly following a template, but in understanding the scientific principles behind the chosen methodology, the statistical basis for sensitivity calculations, and the regulatory expectations for verification. By adopting a self-validating approach as outlined in this guide, researchers can ensure that their data is not only accurate and precise but also defensible and trustworthy, ultimately accelerating the journey from discovery to clinical application.
References
-
Advanced ELISA Techniques for High-Sensitivity Protein Detection . Marin Biologic Laboratories.
-
What is an ELISA & Types of ELISAs . R&D Systems.
-
Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays . Aptamer Group.
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation . IVT Network.
-
GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... . ResearchGate.
-
Antibodies 101: The Four ELISAs and When to Use Them . Addgene Blog.
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . Separation Science.
-
ICH Q2 Guidance on Reporting LOD and LOQ Values . Pharma Validation.
-
How to Validate a Biochemical Method per ICH Guidelines . Patsnap Synapse.
-
Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection . PubMed.
-
What is meant by the limit of detection and quantification (LOD / LOQ)? . MPL Lösungsfabrik.
-
Overview of Enzyme-Linked Immunosorbent Assay (ELISA) . Cell Signaling Technology.
-
Study Explores Thin-Film Extraction of Biogenic Amines via HPLC-MS/MS . Spectroscopy Online.
-
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring . National Center for Biotechnology Information (PMC).
-
Effect of pH on LC-MS Analysis of Amines . Waters Corporation.
-
GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case . PubMed.
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . PubMed.
-
Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass.
-
High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization... . ACS Publications.
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager.
-
Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry . Annex Publishers.
-
M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration (FDA).
-
Determination of Primary Aromatic Amines by LC/MS/MS . Agilent.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 5. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 6. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annexpublishers.com [annexpublishers.com]
- 8. marinbio.com [marinbio.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. agilent.com [agilent.com]
- 13. sepscience.com [sepscience.com]
- 14. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Methylphenyl)pyrrolidin-3-amine
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Methylphenyl)pyrrolidin-3-amine, grounded in established safety principles and regulatory standards. Our approach moves beyond simple instruction to explain the causality behind each procedural step, ensuring a deep and functional understanding of chemical safety.
Hazard Identification and Waste Classification: The "Know Your Waste" Principle
-
Aromatic Amines: This class of compounds is often associated with significant health risks, including toxicity and potential carcinogenicity.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Pyrrolidine Derivatives: Pyrrolidine itself is a highly flammable, corrosive liquid that can cause severe skin burns and eye damage.[2][3][4][5] It is also harmful if swallowed or inhaled.[2]
Therefore, this compound must be treated as a hazardous substance.
Waste Classification: Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed. Given the properties of its constituent parts, this compound waste should be classified as hazardous waste . This classification is the foundational step that dictates all subsequent handling and disposal procedures.[6][7]
| Hazard Classification | Inferred Risks & Rationale | Primary Mitigation Measures |
| Health Hazards | Corrosive: Amine functional groups are basic and can cause severe skin and eye burns upon contact.[2][8] Toxic: Aromatic amines are a known class of toxic compounds; absorption, inhalation, or ingestion can be harmful.[1] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles/face shield, and a lab coat. Handle only in a well-ventilated area or chemical fume hood.[6][9] |
| Flammability | Potentially Flammable/Combustible: Pyrrolidine is a highly flammable liquid.[2][3][4] While the larger phenyl group may increase the flash point, the compound should be kept away from heat, sparks, and open flames.[10] | Store away from ignition sources. Use non-sparking tools when handling containers.[4][10] |
| Environmental Hazards | Aquatic Toxicity: Many amine compounds are toxic to aquatic life with potentially long-lasting effects.[11] The compound should not be released into the environment or disposed of down the drain.[12] | Prevent entry into sewers and public waters.[2][12] All waste must be collected for proper disposal. |
On-Site Waste Management: Containment and Segregation
Proper management begins at the point of generation. The following protocol ensures that waste containing this compound is handled safely within the laboratory pending disposal.
Experimental Protocol: Waste Accumulation
-
Container Selection:
-
Designate a specific, leak-proof container for liquid waste containing this compound. The container must be chemically compatible; high-density polyethylene (HDPE) is a suitable choice.
-
For solid waste (e.g., contaminated gloves, weigh boats, paper towels), use a designated, clearly labeled bag or container.
-
Ensure all containers have a secure, tight-fitting lid.[13][14]
-
-
Waste Segregation (The Principle of Non-Mixing):
-
Crucially, do not mix this waste stream with other types of chemical waste. [1][13] Mixing incompatible materials, such as amines with strong acids or oxidizing agents, can cause violent reactions.[3] Furthermore, mixing hazardous waste with non-hazardous waste unnecessarily increases the total volume of hazardous material requiring specialized disposal.[1]
-
Keep halogenated and non-halogenated solvent wastes separate.[1]
-
-
Labeling:
-
Immediately label the waste container. The label must include:
-
Proper labeling is a legal requirement and ensures that everyone in the laboratory is aware of the container's contents and associated hazards.
-
-
Storage:
-
Keep the waste container closed at all times, except when adding waste.[13][14] This prevents the release of vapors and reduces the risk of spills.
-
Store the container in a designated satellite accumulation area within the lab, which should be a secondary containment bin to catch any potential leaks.
-
Store away from heat, direct sunlight, and ignition sources.[10]
-
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined plan is essential for mitigating the impact of a spill.
Protocol: Small Spill Cleanup
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart). For larger spills, respiratory protection may be necessary.[10]
-
Contain and Absorb:
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[12]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and manage it according to the on-site procedures described in Section 2.
Final Disposal Pathway: Professional Services and In-Lab Treatment Considerations
The ultimate disposal of this compound must be conducted in compliance with local, state, and federal regulations.
Primary Disposal Method: Licensed Hazardous Waste Contractor
The most reliable and universally accepted method for disposal is through a licensed professional waste disposal service.[6][12]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly labeled and sealed hazardous waste container.[6]
-
Documentation: Your EHS department will handle the creation of a hazardous waste manifest, a legal document that tracks the waste from its point of generation to its final disposal facility, ensuring a "cradle-to-grave" chain of custody as required by the EPA.[6]
-
Ultimate Destruction: The waste will typically be transported to a specialized facility for high-temperature incineration, which is the preferred method for destroying organic chemical waste.[15][16] This process ensures the complete mineralization of the compound to less harmful substances.[1]
Diagram: Disposal Decision Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
Advanced Consideration: Chemical Treatment (for expert use only)
For research settings with advanced capabilities, chemical degradation of small quantities of aromatic amines can be an alternative to direct disposal, aiming to reduce toxicity. One documented method involves oxidation with potassium permanganate in an acidic solution.[1]
This procedure is hazardous and should only be attempted by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
-
Preparation: In a fume hood, prepare a dilute sulfuric acid solution.
-
Dissolution: Dissolve the amine waste in the acid solution in a suitable reaction vessel.
-
Oxidation: Slowly add a potassium permanganate solution while stirring. The reaction will degrade the aromatic amine.[1]
-
Neutralization & Disposal: The resulting mixture must be neutralized and tested before it can be considered for disposal as non-hazardous waste, a process that requires analytical verification.
Given the complexity and potential hazards of this reaction, the standard and recommended procedure for virtually all laboratory settings is to dispose of the untreated chemical waste via a licensed contractor.
By adhering to these protocols, you ensure that your laboratory practices meet the highest standards of safety, compliance, and environmental stewardship.
References
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
- Fisher Scientific. (2025, December 18). 1-Methylpyrrolidine Safety Data Sheet.
- Fisher Scientific. (2012, April 16). Pyrrolidine Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Pyrrolidine Safety Data Sheet.
- BenchChem. (2025). Navigating the Safe Disposal of 2-Mpmdq (N-Methyl-2-pyrrolidone): A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (2025). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
- Thermo Fisher Scientific. (2019, February 27). 1-(3-Aminopropyl)pyrrolidine Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- MilliporeSigma. (2026, January 29). 1-Methyl-2-pyrrolidinone Safety Data Sheet.
- SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet.
- Toxicology Excellence for Risk Assessment. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL®.
- Ohio University. (n.d.). Hazardous Materials Management Manual.
- Fisher Scientific. (2012, April 16). Pyrrolidine Safety Data Sheet.
- KISHIDA CHEMICAL CO., LTD. (2025, September 5). (S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride Safety Data Sheet.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Technology Catalogue. (n.d.). Disposing Amine Waste.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). PYRROLIDINE - CAMEO Chemicals.
- Spectrum Chemical. (2017, August 15). PYRROLIDINE, REAGENT Safety Data Sheet.
- TOKYO CHEMICAL INDUSTRY CO., LTD. (2023, March 5). (S)-1-Methyl-3-pyrrolidinol Safety Data Sheet.
- Wada, S., Ichikawa, H., & Tastsumi, K. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Biotechnology and Bioengineering, 45(4), 304–309.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University Engineering website.
- New Jersey Department of Health. (2008, July). N-NITROSOPYRROLIDINE Hazardous Substance Fact Sheet.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
- Chem-Lab NV. (n.d.). Pyrrolidine Safety Data Sheet.
- University of Illinois Urbana-Champaign. (2023, February 27). Hazardous Waste Disposal Guide.
- Chemos GmbH & Co.KG. (2021, June 17). 1-(4-Methylphenyl)-1-propanol Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cpachem.com [cpachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ohio.edu [ohio.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. kishida.co.jp [kishida.co.jp]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. epa.gov [epa.gov]
- 15. international.skcinc.com [international.skcinc.com]
- 16. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
